molecular formula C21H25NO4 B12410634 Glaucine-d6

Glaucine-d6

Cat. No.: B12410634
M. Wt: 361.5 g/mol
InChI Key: RUZIUYOSRDWYQF-LZROVGFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glaucine-d6 , with the molecular formula C21H19D6NO4 and a molecular weight of 361.46 g/mol, is a deuterated stable isotope of the natural aporphine alkaloid glaucine. This compound is exclusively intended for use as an internal standard in quantitative analytical methods. The primary research application of this compound is in quantitative mass spectrometry, where it serves as a critical internal standard for the accurate quantification of non-deuterated glaucine in complex biological matrices. Its use corrects for matrix effects and instrumental variability, enabling precise pharmacokinetic (ADME) and metabolic studies. Researchers utilize this compound to investigate the metabolic pathways of glaucine, which involve processes such as O-demethylation and N-demethylation. The deuteration, featuring six deuterium atoms at specific methoxy groups, introduces a kinetic isotope effect that can slow the metabolic cleavage of C-D bonds, making this compound also valuable for probing specific metabolic routes. The parent compound, (S)-(+)-glaucine, is a naturally occurring isoquinoline alkaloid with documented pharmacological properties. It is known to act as a bronchodilator and anti-inflammatory agent, mechanisms attributed to its activity as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker. These actions underpin its medical use as an antitussive (cough suppressant) in several countries. Glaucine also exhibits dopaminergic and serotonergic activity, serving as a dopamine receptor antagonist and a modulator of 5-HT2A receptors, making it a compound of interest in neuropharmacological research. This compound is offered as a solid powder with a typical purity of >=98% and should be stored refrigerated or frozen and protected from light. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25NO4

Molecular Weight

361.5 g/mol

IUPAC Name

(6aS)-1,10-dimethoxy-6-methyl-2,9-bis(trideuteriomethoxy)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1/i2D3,4D3

InChI Key

RUZIUYOSRDWYQF-LZROVGFOSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC([2H])([2H])[2H])N(CCC3=C1)C)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

Glaucine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for Glaucine-d6. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, analytical chemistry, and drug development.

Chemical Properties and Structure

This compound is the deuterated analog of Glaucine, an aporphine alkaloid naturally found in various plant species, including Glaucium flavum. The deuterium labeling makes it a valuable internal standard for quantitative mass spectrometry-based studies of Glaucine.

Structure:

The chemical structure of this compound is provided below:

(S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6

The deuterium atoms are typically located on the methoxy groups to ensure metabolic stability and minimize isotopic effects.

A two-dimensional representation of the this compound structure is as follows:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Data for the non-deuterated parent compound, Glaucine, is also included for reference.

PropertyThis compoundGlaucineReference
Molecular Formula C₂₁H₁₉D₆NO₄C₂₁H₂₅NO₄[1][2]
Molecular Weight 361.46 g/mol 355.43 g/mol [1][2]
Appearance Pale Beige to Light Brown SolidCrystalline solid
Solubility Slightly soluble in Chloroform and MethanolSoluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml)[1]
Storage -20°C, Inert atmosphere-20°C[1]
Purity and Isotopic Distribution

The purity and isotopic distribution of this compound are critical for its use as an internal standard. A typical Certificate of Analysis specifies the following:

ParameterSpecificationResult
Purity (HPLC) >95%96.37% (at 225 nm)
Isotopic Purity >95%96.9%
Isotopic Distribution Normalized Intensityd0=0.19%, d1=0.04%, d2=0.54%, d3=4.33%, d4=1.20%, d5=0.00%, d6=93.70%

Experimental Protocols

This section details the methodologies for the analysis of this compound, drawing from established protocols for aporphine and isoquinoline alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

  • Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: The chemical shifts (δ) and coupling constants (J) are analyzed to confirm the proton and carbon environments within the molecule. The absence or significant reduction of signals corresponding to the methoxy protons in the ¹H NMR spectrum, coupled with the appropriate splitting patterns in the ¹³C NMR spectrum, confirms the deuterium labeling. A study on a hydrotrifluoroacetate salt of glaucine utilized 2D E.COSY NMR for full assignment of the proton chemical shifts and coupling constants.[3]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic purity of this compound and is the primary technique for its use in quantitative analysis.

Objective: To determine the accurate mass, confirm the elemental composition, and establish a fragmentation pattern for this compound for use in quantitative LC-MS/MS methods.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS/MS).

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for isoquinoline alkaloids.

    • Data Acquisition: Full scan MS is used to determine the precursor ion ([M+H]⁺). Tandem MS (MS/MS) is performed on the precursor ion to generate a characteristic fragmentation pattern. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed.

  • Data Analysis: The accurate mass of the precursor ion should correspond to the calculated mass of the protonated this compound molecule. The fragmentation pattern is analyzed to identify characteristic product ions. A common fragmentation pathway for aporphine alkaloids involves the loss of the N-methyl group and subsequent cleavages of the heterocyclic ring system.

A general workflow for the LC-MS/MS analysis of isoquinoline alkaloids is depicted below:

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Biological Matrix or Standard Solution Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection Injection Concentration->Injection Separation C18 Reversed-Phase Column Injection->Separation Elution Gradient Elution Separation->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization Precursor Precursor Ion Selection (MS1) Ionization->Precursor Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Detection Product Ion Detection (MS2) Fragmentation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis G cluster_pde4 PDE4 Inhibition Pathway cluster_ccb Calcium Channel Blockade Pathway Glaucine Glaucine PDE4 PDE4 Glaucine->PDE4 inhibits Ca_Channel L-type Ca²⁺ Channel Glaucine->Ca_Channel blocks cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A cAMP->PKA activates Relaxation_PDE Bronchial Smooth Muscle Relaxation PKA->Relaxation_PDE Ca_Influx Ca²⁺ Influx Contraction Muscle Contraction Ca_Influx->Contraction Relaxation_CCB Bronchial Smooth Muscle Relaxation Contraction->Relaxation_CCB inhibits

References

Isotopic Purity of Glaucine-d6: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the precise isotopic composition of deuterated standards like Glaucine-d6 is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides a detailed analysis of the isotopic purity of this compound, based on commercially available data, to assist in the rigorous application of this internal standard.

Quantitative Data Summary

The isotopic purity of a deuterated compound is a measure of the percentage of the molecule that contains the desired number of deuterium atoms. In the case of this compound, the goal is to have six deuterium atoms per molecule. However, the synthesis process inevitably leads to a distribution of isotopologues with varying numbers of deuterium atoms. The following table summarizes the isotopic distribution for a representative batch of d-Glaucine-d6.

ParameterSpecificationResult
Isotopic Purity >95%96.9%
Chemical Purity (HPLC) >95%96.37% (at 225 nm)
Isotopic Distribution
d0Not Specified0.19%
d1Not Specified0.04%
d2Not Specified0.54%
d3Not Specified4.33%
d4Not Specified1.20%
d5Not Specified0.00%
d6Not Specified93.70%
Data sourced from a Certificate of Analysis for d-Glaucine-d6 provided by LGC Standards.[1]

Experimental Protocols

The determination of isotopic purity and chemical purity of this compound involves a combination of chromatographic and spectrometric techniques to ensure a comprehensive characterization of the material.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated or other chemical impurities.

  • Methodology: A solution of this compound is injected into an HPLC system. The compound is passed through a column with a stationary phase, and a mobile phase is used to elute the compound. Detection is typically performed using a UV detector at a specific wavelength (e.g., 225 nm)[1]. The purity is calculated by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Distribution
  • Objective: To determine the isotopic purity and the distribution of different isotopologues (d0-d6).

  • Methodology: The sample is introduced into a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum, the relative abundance of each isotopologue (Glaucine with 0, 1, 2, 3, 4, 5, or 6 deuterium atoms) can be determined. The isotopic purity is defined by the percentage of the d6 species relative to all other isotopologues[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of this compound and to ensure that the deuterium atoms are located at the expected positions within the molecule.

  • Methodology: The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses is recorded. For deuterated compounds, proton (¹H) NMR is used to confirm the absence of protons at the deuterated sites, while deuterium (²H) NMR can be used to directly observe the deuterium signals. The resulting spectrum provides detailed information about the molecular structure and confirms the identity of the compound. The Certificate of Analysis indicates that the structure conforms to the expected structure via NMR[1].

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound, from initial sample preparation to the final determination of its purity and isotopic composition.

This compound Analytical Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_final Final Certificate of Analysis A This compound Sample B Dissolution in appropriate solvent A->B C HPLC Analysis B->C D Mass Spectrometry Analysis B->D E NMR Spectroscopy B->E F Chemical Purity Determination C->F G Isotopic Purity & Distribution D->G H Structural Confirmation E->H I Consolidated Report F->I G->I H->I

Caption: Analytical workflow for this compound characterization.

References

Technical Guide to the Certificate of Analysis for Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis for Glaucine-d6, a deuterated analog of the aporphine alkaloid Glaucine. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control and characterization of this stable isotope-labeled compound.

Data Presentation

The following table summarizes the key quantitative data typically found on a Certificate of Analysis for this compound.[1]

ParameterSpecificationResults
Purity >95%Conforms
HPLC Purity >95%96.37% (at 225 nm)
Isotopic Purity >95%96.9%
Mass Spectrometry (MS) Conforms to StructureConforms
Nuclear Magnetic Resonance (NMR) Conforms to StructureConforms
Appearance Pale Beige to Light Brown SolidBrown to Dark Brown Solid
Molecular Formula C₂₁H₁₉D₆NO₄C₂₁H₁₉D₆NO₄
Molecular Weight 361.46 g/mol 361.46 g/mol

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound by separating it from any non-labeled Glaucine and other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is utilized.

  • Column: A C18 reverse-phase column is typically employed for the separation of alkaloids like Glaucine.

  • Mobile Phase: A gradient elution is often used, starting with a higher proportion of a weak solvent (e.g., water with an additive like formic acid or ammonium acetate) and gradually increasing the proportion of a strong organic solvent (e.g., acetonitrile or methanol). This allows for the effective separation of compounds with varying polarities.

  • Detection: The UV detector is set to a wavelength where Glaucine exhibits strong absorbance, such as 225 nm, to ensure high sensitivity.[1]

  • Quantification: The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to provide evidence for its structural integrity.

Methodology:

  • Ionization: Electrospray ionization (ESI) is a common and suitable technique for a molecule like Glaucine, as it is a soft ionization method that minimizes fragmentation and typically produces a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion. This high accuracy allows for the confirmation of the elemental composition.

  • Data Analysis: The observed m/z value is compared to the theoretical m/z for the protonated this compound molecule (C₂₁H₁₉D₆NO₄ + H⁺). Confirmation of the expected molecular weight provides strong evidence for the correct structure.

Isotopic Purity Determination by Mass Spectrometry

The isotopic purity of this compound is a critical parameter that is determined using mass spectrometry by analyzing the distribution of isotopic peaks.

Methodology:

  • High-Resolution Mass Spectrometry: High-resolution mass spectrometry is essential to resolve the isotopic peaks of the deuterated compound from any potential interferences.[2]

  • Isotopologue Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound (d0 to d6). The relative intensity of each of these peaks is measured.

  • Calculation: The isotopic purity is calculated based on the relative abundance of the desired d6 isotopologue compared to the sum of all isotopologues (d0 through d6).[2] For example, the Certificate of Analysis from LGC Standards shows the following normalized intensities: d0 = 0.19%, d1 = 0.04%, d2 = 0.54%, d3 = 4.33%, d4 = 1.20%, d5 = 0.00%, d6 = 93.70%.[1] The isotopic purity is reported as the percentage of the d6 species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for verifying the positions of the deuterium labels.

Methodology:

  • Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

  • ¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling. The remaining proton signals should be consistent with the structure of the Glaucine molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.

  • 2D NMR: In some cases, two-dimensional NMR techniques like COSY and HSQC may be used to provide more detailed structural information and to aid in the assignment of proton and carbon signals.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the logical workflow involved in the generation of a Certificate of Analysis for a reference standard like this compound.

CofA_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_documentation Documentation Synthesis Chemical Synthesis of this compound Purification Purification Synthesis->Purification HPLC Purity (HPLC) Purification->HPLC MS Identity & Isotopic Purity (MS) Purification->MS NMR Structure (NMR) Purification->NMR Appearance Physical Appearance Purification->Appearance Data_Review Data Review & Approval HPLC->Data_Review MS->Data_Review NMR->Data_Review Appearance->Data_Review CoA Certificate of Analysis Generation Final_Product Final Product: This compound CoA->Final_Product Data_Review->CoA

Caption: A flowchart illustrating the process from synthesis to the final certified product of this compound.

This guide provides a foundational understanding of the technical data and analytical procedures behind a this compound Certificate of Analysis. For lot-specific information, always refer to the certificate provided by the supplier.

References

A Technical Guide to the Natural Sources of Glaucine and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Glaucine, a prominent aporphine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including its well-established antitussive and bronchodilator effects. This technical guide provides an in-depth overview of the natural sources of glaucine and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the primary plant species harboring these compounds, presents quantitative data on their yields, details experimental protocols for their extraction and analysis, and elucidates the key signaling pathways through which glaucine exerts its therapeutic effects. All data is presented in a structured format to facilitate comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Introduction

Glaucine ((S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline) is a naturally occurring alkaloid with a well-documented history of use in traditional medicine, particularly as a cough suppressant.[1] Its mechanism of action, involving phosphodiesterase-4 (PDE4) inhibition and calcium channel blockade, makes it a molecule of interest for the development of novel therapeutics for respiratory and inflammatory diseases.[2][3] This guide serves as a comprehensive resource, consolidating the current knowledge on the botanical origins of glaucine and its related compounds.

Principal Natural Sources of Glaucine

Glaucine is predominantly found in plant species belonging to the Papaveraceae (Poppy family), Euphorbiaceae (Spurge family), and Magnoliaceae (Magnolia family). The most notable source is the yellow horned poppy, Glaucium flavum.

Papaveraceae Family

The Papaveraceae family is a rich reservoir of isoquinoline alkaloids, including aporphines like glaucine.[2]

  • Glaucium flavum (Yellow Horned Poppy): This is the most widely recognized and commercially utilized source of glaucine.[1][4] The aerial parts of the plant, particularly during the blooming period, contain the highest concentrations of the alkaloid.[1][5]

  • Glaucium oxylobum : This species is another documented source of glaucine.[3]

  • Glaucium corniculatum : Studies have shown that certain varieties of this species, such as var. corniculatum and var. flaviflorum, can contain higher levels of glaucine than G. flavum.[2]

  • Corydalis yanhusuo : This traditional Chinese medicinal herb is also known to contain glaucine.[3]

  • Papaver californicum (Fire Poppy): Notably, this species is a source of the (R)-glaucine isomer, whereas the (S)-isomer is the more common form found in nature.[3]

Other Plant Families
  • Croton lechleri (Euphorbiaceae): The latex of this tree, known as "Dragon's Blood," contains a variety of alkaloids, and some chemotypes have been found to contain glaucine.[3][6][7]

  • Liriodendron tulipifera (Tulip Tree, Magnoliaceae): The bark and leaves of the tulip tree are a source of d-glaucine.[8][9]

Naturally Occurring Glaucine Derivatives

Several derivatives of glaucine have been identified in nature, often as co-constituents in the same plant sources. These derivatives can result from biosynthetic pathways or degradation processes.

  • Dehydroglaucine: This oxidized derivative has been reported in species such as Corydalis yanhusuo, Corydalis turtschaninovii, and Liriodendron tulipifera.[10][11]

  • Oxoaporphine Alkaloids (e.g., Oxoglaucine/Liriodenine): These are a class of aporphine derivatives characterized by a carbonyl group. Oxoglaucine, also known as liriodenine, is found in Liriodendron tulipifera and various other plants.[8][12][13]

  • 7-Oxoglaucine: This derivative has been identified in in-vitro cultures of Glaucium flavum.

  • (-)-Norglaucine: This demethylated derivative has been isolated from the stems of Liriodendron tulipifera.[8]

Quantitative Analysis of Glaucine Content

The concentration of glaucine can vary significantly depending on the plant species, the part of the plant, geographical location, and developmental stage. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantitative analysis of glaucine.

Plant SpeciesPlant PartGlaucine Content (% of dry weight, unless specified)Reference(s)
Glaucium flavumAerial PartsHigh concentration, reported as the main alkaloid.[1]
Glaucium flavum-1.55%[10]
Glaucium corniculatum var. corniculatumLeavesHighest among nine Glaucium species studied.[2]
Glaucium corniculatum var. corniculatumAerial Parts0.94% (of tertiary amine extract)[14]
Glaucium flavum var. flavumLeavesLowest among nine Glaucium species studied.[2]
Glaucium flavumRootNo glaucine detected.[1]
Croton lechleriLatexPresent in certain chemotypes.[6]
Liriodendron tulipiferaStemsPresent, isolated alongside other alkaloids.[8]

Experimental Protocols

Extraction and Isolation of Glaucine from Glaucium flavum

This protocol is a generalized procedure based on common laboratory practices for the extraction and isolation of aporphine alkaloids.

  • Plant Material Preparation:

    • Collect the aerial parts of Glaucium flavum during its flowering season.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (or ethanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

    • Filter the mixture and repeat the extraction process twice more with fresh solvent.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% aqueous acetic acid solution.

    • Wash the acidic solution with a non-polar solvent like petroleum ether or n-hexane to remove fats and chlorophyll. Discard the organic phase.

    • Adjust the pH of the aqueous phase to 8-9 with ammonium hydroxide.

    • Perform a liquid-liquid extraction of the basified aqueous solution with chloroform or dichloromethane. Repeat this extraction three times.

    • Combine the organic layers, which now contain the alkaloid fraction.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield the crude alkaloid extract.

    • Subject the crude alkaloid extract to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and a visualizing agent like Dragendorff's reagent.

    • Combine the fractions containing glaucine and further purify by preparative TLC or recrystallization to obtain pure glaucine.

experimental_workflow start Dried & Powdered Glaucium flavum Aerial Parts extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation (Rotary Evaporator) filtration->evaporation1 crude_extract Crude Methanolic Extract evaporation1->crude_extract acid_base Acid-Base Partitioning (Acetic Acid / Chloroform) crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction column_chromatography Silica Gel Column Chromatography alkaloid_fraction->column_chromatography tlc Fraction Monitoring (TLC) column_chromatography->tlc purification Further Purification (Prep-TLC or Recrystallization) tlc->purification end Pure Glaucine purification->end

Glaucine Extraction and Isolation Workflow.
HPLC Method for Quantification of Glaucine

This protocol provides a general framework for the quantitative analysis of glaucine in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), an autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent A) and an aqueous buffer like 0.1% phosphoric acid or ammonium acetate (Solvent B). The gradient can be optimized but may start with a higher proportion of B and gradually increase the proportion of A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Glaucine shows significant absorbance at approximately 230 nm and 280 nm.

  • Column Temperature: 25-30 °C.

  • Standard Preparation: Prepare a stock solution of pure glaucine standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard solutions and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the glaucine standards. Determine the concentration of glaucine in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways of Glaucine

Glaucine's bronchodilator and anti-inflammatory effects are primarily attributed to its dual mechanism of action: inhibition of phosphodiesterase-4 (PDE4) and blockade of L-type calcium channels.[2]

Inhibition of Phosphodiesterase-4 (PDE4)

PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes. In airway smooth muscle cells, an increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, which ultimately results in the sequestration of intracellular calcium and the inhibition of myosin light chain kinase (MLCK), leading to smooth muscle relaxation and bronchodilation.[12] By inhibiting PDE4, glaucine prevents the breakdown of cAMP, thus maintaining elevated intracellular levels of this second messenger and promoting a state of relaxation in the airway smooth muscle.[2][6]

Calcium Channel Blockade

Contraction of smooth muscle is critically dependent on an influx of extracellular calcium through L-type calcium channels, which increases the intracellular calcium concentration ([Ca2+]i). This rise in calcium allows it to bind to calmodulin, forming a Ca2+-calmodulin complex that activates MLCK.[5] Activated MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. Glaucine acts as a calcium channel blocker, directly inhibiting the influx of Ca2+ into the airway smooth muscle cells.[2][6] This action prevents the initial trigger for the contraction cascade, thereby promoting bronchodilation. Studies have indicated that this calcium channel antagonism is the principal mechanism for glaucine's relaxant effect on human bronchial tissue.[2][6]

signaling_pathway cluster_pde4 PDE4 Inhibition Pathway cluster_ca Calcium Channel Blockade Pathway Glaucine_PDE Glaucine PDE4 PDE4 Glaucine_PDE->PDE4 Inhibits AMP 5'-AMP PDE4->AMP cAMP cAMP cAMP->PDE4 Degraded to PKA Protein Kinase A (Active) cAMP->PKA Activates Relaxation_PDE Bronchodilation PKA->Relaxation_PDE Leads to Glaucine_Ca Glaucine Ca_channel L-type Ca²⁺ Channel Glaucine_Ca->Ca_channel Blocks Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_i [Ca²⁺]i ↑ Ca_influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Ca_i->CaM_complex Calmodulin->CaM_complex MLCK_active MLCK (Active) CaM_complex->MLCK_active Activates MLCK MLCK (Inactive) MLCK->MLCK_active Contraction Bronchoconstriction MLCK_active->Contraction Leads to

Dual Mechanism of Glaucine-Induced Bronchodilation.

Conclusion

Glaucine and its naturally occurring derivatives represent a valuable class of bioactive compounds with significant therapeutic potential, particularly in the management of respiratory ailments. This guide has provided a comprehensive overview of their primary botanical sources, with a strong emphasis on the Papaveraceae family. The presented quantitative data highlights the variability in alkaloid content across different species and plant parts, underscoring the importance of careful selection and analysis of source material. The detailed experimental protocols offer a practical framework for the extraction, isolation, and quantification of these compounds, which is essential for both research and industrial applications. Furthermore, the elucidation of glaucine's dual-action signaling pathway, involving both PDE4 inhibition and calcium channel blockade, provides a clear rationale for its pharmacological effects and supports its continued investigation as a lead compound in modern drug discovery programs. This document aims to be a foundational resource for scientists and researchers dedicated to harnessing the therapeutic power of these natural products.

References

Pharmacological Profile of Glaucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucine is an aporphine alkaloid predominantly isolated from the plant Glaucium flavum (yellow hornpoppy). Historically utilized for its antitussive properties, glaucine has emerged as a molecule of significant interest due to its complex pharmacological profile, which includes interactions with multiple neurotransmitter systems and intracellular signaling pathways. This guide provides a comprehensive technical overview of glaucine's pharmacology, detailing its mechanisms of action, pharmacodynamic effects, and pharmacokinetic properties. It is designed to serve as a resource for researchers and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways and workflows.

Core Pharmacological Mechanisms

Glaucine's diverse physiological effects stem from its ability to modulate several key biological targets. Its primary mechanisms of action include calcium channel blockade, phosphodiesterase (PDE) inhibition, and antagonism at dopamine and adrenergic receptors.

Calcium Channel Blockade

Glaucine functions as a non-selective L-type calcium channel blocker.[1] It is understood to bind to the benzothiazepine site on these channels, thereby inhibiting the influx of extracellular Ca²⁺ into smooth muscle cells.[2] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to smooth muscle relaxation. This mechanism is a key contributor to its bronchodilator and vasorelaxant properties.[2]

Phosphodiesterase 4 (PDE4) Inhibition

Glaucine acts as a non-competitive inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, glaucine increases intracellular cAMP levels. In airway smooth muscle and inflammatory cells, elevated cAMP activates Protein Kinase A (PKA), which in turn leads to bronchodilation and suppression of pro-inflammatory mediator release.[4]

Dopamine Receptor Antagonism

Glaucine exhibits antagonist activity at dopamine D1 and D2 receptors.[3] This action is thought to underlie its neuroleptic-like effects observed in preclinical models. The affinity for these receptors appears to be moderate, and further research is needed to fully delineate the therapeutic and adverse implications of this activity.[3]

Adrenergic Receptor Antagonism

The alkaloid also acts as a competitive antagonist at α1-adrenoceptors.[2] This antagonism contributes to its vasodilatory effects and the resulting hypotension observed in vivo.[2]

Pharmacodynamics

The multifaceted interactions of glaucine at the molecular level translate into a broad range of systemic effects.

  • Cardiovascular System: In anesthetized rats, intravenous administration of glaucine (5 mg/kg) produces a significant fall in mean arterial pressure accompanied by bradycardia.[2] These effects are attributed to a combination of α1-adrenoceptor and calcium channel blockade, leading to vasodilation.[2]

  • Respiratory System: Glaucine is an effective bronchodilator and antitussive agent.[5] Its ability to relax airway smooth muscle is well-documented and is a direct consequence of L-type calcium channel blockade and PDE4 inhibition.[6] As an antitussive, its efficacy has been shown to be comparable to that of codeine.

  • Central Nervous System (CNS): Glaucine crosses the blood-brain barrier and can induce a range of CNS effects. At therapeutic doses, it may cause sedation and fatigue.[7] At higher doses, it is known to produce hallucinogenic effects, characterized by colorful visual imagery, which has led to its use as a recreational substance.[7] These psychoactive effects are likely mediated by its interactions with dopaminergic and serotonergic systems.

  • Anti-inflammatory Effects: Through the inhibition of PDE4 and subsequent increase in cAMP, glaucine can suppress the activity of inflammatory cells and the release of inflammatory mediators.[6]

Quantitative Pharmacological Data

For ease of comparison, the available quantitative data on glaucine's pharmacological activity are summarized below.

Table 1: Receptor and Enzyme Inhibition Profile

TargetSpecies/TissueAssay TypeValueUnit
PDE4Human Bronchial TissueEnzyme InhibitionKi = 3.4µM
α1-AdrenoceptorRat AortaFunctional Assay (pA2)7.14-
L-type Ca²⁺ ChannelRat AortaFunctional Assay (pD2)5.26-
Dopamine D1 ReceptorRat BrainRadioligand BindingPoor Affinity-
Dopamine D2 ReceptorRat BrainRadioligand BindingPoor Affinity-

Table 2: In Vivo Pharmacodynamic Effects

EffectAnimal ModelRoute of AdministrationEffective Dose
Hypotension & BradycardiaAnesthetized RatIntravenous (i.v.)5 mg/kg

Pharmacokinetics and Metabolism

The disposition of glaucine in the body has been studied in several species, revealing key aspects of its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Pharmacokinetic Parameters of Glaucine

ParameterSpeciesRoute of AdministrationValueUnit
BioavailabilityHorseOral17 - 48%
Elimination Half-life (t½)HorseOral0.7hours
Elimination Half-life (t½β)HorseIntravenous (i.v.)3.1hours
Volume of Distribution (Vd)HorseIntravenous (i.v.)2.7 (central) / 4.9 (peripheral)L/kg
  • Metabolism: Glaucine undergoes extensive phase I metabolism in the liver. The primary metabolic pathways are O-demethylation at positions 2, 9, and 10, and N-demethylation.[8] In humans, the cytochrome P450 enzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 have been identified as the main isoforms responsible for these transformations.[9][10] The resulting phenolic metabolites are then subject to phase II conjugation with glucuronic acid and/or sulfate before excretion.[8]

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the pharmacological profile of glaucine.

Radioligand Binding Assay for Dopamine Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of glaucine for dopamine D1 and D2 receptors.

  • Materials:

    • Rat striatal tissue or CHO cells expressing human D1 or D2 receptors.

    • Radioligands: [³H]-SCH23390 (for D1), [³H]-Spiperone (for D2).

    • Unlabeled competitor: Spiperone or Haloperidol (for non-specific binding).

    • Test compound: Glaucine hydrochloride dissolved in assay buffer.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • 96-well plates, glass fiber filters (e.g., GF/C), cell harvester, liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and prepare a membrane pellet by centrifugation. Resuspend the pellet in assay buffer and determine protein concentration (e.g., using BCA assay).[11]

    • Assay Setup: In a 96-well plate, add membrane preparation (50-100 µg protein/well), a fixed concentration of radioligand (at its Kd), and a range of concentrations of glaucine. For total binding, add buffer instead of glaucine. For non-specific binding, add a high concentration of an unlabeled competitor.[11][12]

    • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

    • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[11]

    • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of glaucine to generate a competition curve. Determine the IC50 value (concentration of glaucine that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]

PDE4 Enzyme Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50) of glaucine against the PDE4 enzyme.

  • Materials:

    • Recombinant human PDE4 enzyme (e.g., PDE4B).

    • Substrate: cAMP (or a fluorescently labeled cAMP analog like FAM-cAMP).

    • Test compound: Glaucine dissolved in DMSO and diluted in assay buffer.

    • Positive control: Rolipram.

    • Assay Buffer: e.g., Tris-HCl buffer with MgCl₂.

    • Detection reagents (e.g., LANCE Ultra cAMP kit or IMAP TR-FRET kit).

    • Microplate reader capable of detecting the specific signal (e.g., time-resolved fluorescence).

  • Procedure:

    • Reaction Setup: In a microplate, add the PDE4 enzyme, assay buffer, and varying concentrations of glaucine or control compounds.[14]

    • Initiation: Start the enzymatic reaction by adding the cAMP substrate.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., Eu-cAMP and ULight-anti-cAMP). These reagents will generate a signal that is inversely proportional to the amount of cAMP remaining (i.e., proportional to PDE activity).[4][14]

    • Measurement: Read the plate in a microplate reader at the appropriate wavelengths.

    • Data Analysis: Normalize the data to the control wells (0% and 100% inhibition). Plot the percentage of inhibition versus the log concentration of glaucine to determine the IC50 value.

In Vivo Blood Pressure Measurement in Anesthetized Rats
  • Objective: To measure the effect of intravenously administered glaucine on arterial blood pressure and heart rate.

  • Materials:

    • Male Wistar or Sprague-Dawley rats.

    • Anesthetic: Urethane or pentobarbital sodium.[15][16]

    • Catheters (e.g., PE-50 tubing).

    • Pressure transducer connected to a data acquisition system (e.g., PowerLab or Biopac).

    • Heparinized saline.

    • Test compound: Glaucine hydrochloride dissolved in saline.

  • Procedure:

    • Anesthesia and Surgery: Anesthetize the rat (e.g., urethane 1.2 g/kg, i.p.). Perform a tracheostomy to ensure a clear airway.[15]

    • Cannulation: Isolate the right carotid artery and insert a catheter filled with heparinized saline. Connect the distal end of the catheter to the pressure transducer to record blood pressure. Isolate the left jugular vein and insert a catheter for drug administration.[15][16]

    • Stabilization: Allow the animal to stabilize for at least 20-30 minutes until blood pressure and heart rate are steady.

    • Drug Administration: Administer a bolus intravenous injection of glaucine (e.g., 5 mg/kg) through the jugular vein cannula. Flush with a small volume of saline.

    • Data Recording: Continuously record the mean arterial pressure (MAP) and heart rate before, during, and after drug administration until the parameters return to baseline or stabilize at a new level.

    • Data Analysis: Analyze the data to determine the maximum change in MAP and heart rate from baseline and the duration of the effect.

Visualizations: Signaling Pathways and Workflows

Glaucine_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D1R D1 Receptor AC Adenylyl Cyclase D1R->AC D2R D2 Receptor D2R->AC Alpha1_AR α1-Adrenergic Receptor PLC Phospholipase C Alpha1_AR->PLC VGCC L-type Ca2+ Channel Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PDE4 PDE4 PDE4->cAMP degradation PKA PKA Activation cAMP->PKA Bronchodilation Bronchodilation cAMP->Bronchodilation Anti_inflammatory Anti-inflammatory Effect cAMP->Anti_inflammatory Ca_release ↑ Ca2+ Release (from SR) IP3->Ca_release Smooth_Muscle_Contraction ↓ Smooth Muscle Contraction Ca_influx->Smooth_Muscle_Contraction Vasoconstriction ↓ Vasoconstriction Ca_release->Vasoconstriction Neurotransmission Altered Neurotransmission PKA->Neurotransmission PKC PKC Activation Glaucine Glaucine Glaucine->D1R Antagonist Glaucine->D2R Antagonist Glaucine->Alpha1_AR Antagonist Glaucine->VGCC Blocker Glaucine->PDE4 Inhibitor

Caption: Overview of glaucine's primary molecular targets and downstream signaling pathways.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from rat striatum) start->prep setup Set up 96-well Plate Assay (Total, Non-specific, Glaucine concentrations) prep->setup add_radioligand Add Radioligand (e.g., [3H]-Spiperone for D2) setup->add_radioligand incubate Incubate to Equilibrium (e.g., 60 min at RT) add_radioligand->incubate filter Rapid Vacuum Filtration (Separate bound from free ligand) incubate->filter wash Wash Filters (Remove non-specifically bound radioligand) filter->wash dry Dry Filter Plate wash->dry count Add Scintillant & Count Radioactivity (Liquid Scintillation Counter) dry->count analyze Data Analysis (Calculate IC50 and Ki values) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Glaucine's Mechanism of Action as a Phosphodiesterase 4 (PDE4) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Glaucine, a natural alkaloid extracted from the plant Glaucium flavum, has demonstrated a range of pharmacological activities, including bronchodilatory and anti-inflammatory effects. A core component of its mechanism of action is the inhibition of phosphodiesterase 4 (PDE4), an enzyme critical to the regulation of intracellular cyclic adenosine monophosphate (cAMP). This document provides a detailed technical overview of glaucine's action as a PDE4 inhibitor, presenting quantitative data, relevant signaling pathways, and the experimental protocols used to characterize its activity. This guide is intended for researchers and professionals in drug development exploring the therapeutic potential of PDE4 inhibitors.

Introduction to the cAMP Signaling Pathway and PDE4

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade.[1][] It begins when an extracellular signal (like a hormone) binds to a G protein-coupled receptor (GPCR), activating adenylyl cyclase (AC) to convert ATP into cAMP.[3][4] cAMP, a key second messenger, then activates downstream effectors, most notably Protein Kinase A (PKA).[][4][5] PKA phosphorylates numerous target proteins, leading to a wide array of cellular responses, including the suppression of inflammatory cytokine production and the relaxation of smooth muscle.[5][6]

The intracellular concentration of cAMP is tightly regulated by the activity of cyclic nucleotide phosphodiesterases (PDEs), which hydrolyze cAMP into the inactive AMP.[4][5] The PDE superfamily consists of 11 families; PDE4 is a cAMP-specific enzyme and the predominant PDE isoform in inflammatory and immune cells.[6][7][8] By degrading cAMP, PDE4 dampens anti-inflammatory signals. Therefore, inhibiting PDE4 raises intracellular cAMP levels, enhances PKA activity, and promotes anti-inflammatory and other therapeutic effects.[5][9]

extracellular Extracellular Signal (e.g., Hormones) gpcr GPCR extracellular->gpcr Binds ac Adenylyl Cyclase (AC) gpcr->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pde4 PDE4 camp->pde4 pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde4->amp Hydrolyzes response Cellular Responses (e.g., Anti-inflammation, Smooth Muscle Relaxation) pka->response Leads to

Figure 1: Overview of the cAMP signaling pathway regulated by PDE4.

Glaucine's Core Mechanism: PDE4 Inhibition

Glaucine functions as a selective inhibitor of the PDE4 enzyme.[10][11][12] Studies have shown that it acts in a non-competitive manner.[13] This inhibition leads to an accumulation of intracellular cAMP in key target cells, which is the primary driver of its anti-inflammatory and bronchodilatory properties.

Quantitative Analysis of PDE4 Inhibition

The inhibitory potency of glaucine against PDE4 has been quantified through various in vitro assays. The key parameters are summarized below.

ParameterValueTissue/Cell SourceDescriptionReference
Ki 3.4 µMHuman Bronchus & Polymorphonuclear Leukocytes (PMN)The inhibition constant, indicating the affinity of glaucine for the PDE4 enzyme. A lower Ki signifies higher affinity.[10][11][13]
IC50 ~100 µMRat Brain Cortex MembranesThe concentration of glaucine required to displace 50% of [3H]-rolipram from its high-affinity binding sites on PDE4.[13]
Signaling Pathway of Glaucine Action

By inhibiting PDE4, glaucine effectively removes the primary "brake" on the cAMP signaling cascade. This results in elevated cAMP levels, which then potentiates the activity of PKA. Activated PKA proceeds to phosphorylate downstream targets that mediate the physiological response.

cluster_pathway cAMP Pathway atp ATP ac Adenylyl Cyclase atp->ac camp cAMP ac->camp Synthesizes pde4 PDE4 camp->pde4 pka PKA (Active) camp->pka Activates amp AMP pde4->amp Degrades glaucine Glaucine glaucine->pde4 Inhibits response Anti-inflammatory Effects (e.g., ↓ Cytokines, ↓ Superoxide) pka->response Mediates

Figure 2: Glaucine's mechanism of action via PDE4 inhibition.

Downstream Cellular and Physiological Effects

The elevation of cAMP resulting from glaucine's PDE4 inhibition triggers several significant downstream effects, particularly in immune cells and airway smooth muscle.

Effects on Inflammatory Cells

In human polymorphonuclear leukocytes (PMNs), glaucine augments cAMP levels and subsequently inhibits the release of pro-inflammatory mediators.[13] This contributes to its overall anti-inflammatory profile.

EffectConcentrationCell TypeDescriptionReference
Peroxidase Release Inhibition0.1 - 3 mMHuman EosinophilsConcentration-dependent inhibition of peroxidase release.[10][11]
Superoxide Generation Inhibition-Human PMNsInhibited FMLP-induced superoxide generation.[13]
Elastase Release Inhibition-Human PMNsInhibited FMLP-induced elastase release.[13]
NF-κB Activation Inhibition-Breast Cancer CellsInhibits the activation of NF-κB, reducing MMP-9 gene expression.[10][11]
Effects on Airway Smooth Muscle

While PDE4 inhibition contributes to glaucine's activity, its potent bronchodilator effect is primarily attributed to its function as a calcium channel antagonist.[13] Glaucine inhibits both spontaneous and histamine-induced tone in isolated human bronchus.[10][13] It also depresses contractile responses to Ca2+ and reduces the histamine-induced rise in intracellular calcium ([Ca2+]i) in cultured human airway smooth muscle cells.[13] The combination of PDE4 inhibition and calcium channel blockade makes it a compound of interest for respiratory diseases.[14]

EffectValue (pD2 / -log IC50)Tissue/Cell TypeDescriptionReference
Inhibition of Bronchial TonepD2 ≈ 4.5Human Isolated BronchusInhibition of spontaneous and histamine-induced muscle tone.[13]
Inhibition of Ca2+ Contractile ResponsepD'2 ≈ 3.62Human Isolated BronchusDepression of contractile responses to calcium.[13]
Reduction of [Ca2+]i Rise-log IC50 ≈ 4.3Cultured Human Airway Smooth Muscle CellsReduction of the sustained rise in intracellular calcium induced by histamine.[13]

Key Experimental Protocols

The characterization of glaucine's activity relies on established biochemical and physiological assays.

PDE4 Enzyme Inhibition Assay

This assay directly measures the effect of a compound on the enzymatic activity of PDE4.

Objective: To determine the Ki or IC50 of glaucine for the PDE4 enzyme.

General Protocol:

  • Enzyme Source: PDE4 is isolated from a relevant tissue source, such as human bronchial tissue or polymorphonuclear leukocytes.[13]

  • Reaction Setup: The purified PDE4 enzyme is incubated in a reaction buffer containing a known concentration of cAMP as the substrate.

  • Inhibitor Addition: Various concentrations of glaucine are added to the reaction wells. A control group with no inhibitor is included.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[10]

  • Termination & Detection: The reaction is terminated, and the amount of cAMP hydrolyzed to AMP is quantified. This can be done using various methods, such as radioisotope-based assays (e.g., using [3H]-cAMP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition at each glaucine concentration is calculated relative to the control. These data are then used to generate a dose-response curve and calculate the IC50 value. The Ki can be determined from the IC50 using the Cheng-Prusoff equation.

Figure 3: General workflow for a PDE4 enzyme inhibition assay.

Radioligand Binding Assay ([3H]-Rolipram Displacement)

This assay assesses the ability of glaucine to bind to the high-affinity rolipram binding site within the PDE4 enzyme.

Objective: To determine the affinity of glaucine for a specific conformational state of the PDE4 enzyme.

General Protocol:

  • Membrane Preparation: Membranes are prepared from a tissue rich in PDE4, such as rat brain cortex.[13]

  • Binding Reaction: The membranes are incubated with a fixed concentration of [3H]-rolipram (a high-affinity PDE4 ligand) and varying concentrations of glaucine.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, corresponding to the bound [3H]-rolipram, is measured using liquid scintillation counting.

  • Data Analysis: The amount of [3H]-rolipram displaced by glaucine is used to calculate the IC50 for binding, which reflects glaucine's affinity for this specific site.

Conclusion

Glaucine presents a multifaceted mechanism of action. Its role as a non-competitive inhibitor of PDE4 is well-established, with a Ki of 3.4 µM, leading to increased intracellular cAMP.[10][13] This mechanism is central to its anti-inflammatory effects observed in granulocytes. Concurrently, glaucine acts as a calcium channel blocker, a property that appears to be the dominant contributor to its bronchodilator activity in airway smooth muscle.[13] The dual action of PDE4 inhibition and calcium channel antagonism makes glaucine an intriguing molecule for the development of therapeutics for inflammatory respiratory diseases like asthma and COPD. Further research focusing on structure-activity relationships could optimize its potency and selectivity, potentially leading to the development of novel drug candidates.

References

Glaucine as a Calcium Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine, an aporphine alkaloid extracted from plants of the Papaveraceae family, has demonstrated a range of pharmacological activities, including antitussive, anti-inflammatory, and neuroleptic effects. A significant component of its mechanism of action is its ability to function as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels. This technical guide provides an in-depth overview of the core pharmacology of glaucine as a calcium channel blocker, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data on the calcium channel blocking and related activities of glaucine.

ParameterValueSpecies/TissueAssay TypeReference
IC50 (KCl-induced contraction) 160 ± 16 µMRat Aorta (endothelium-denuded)Vascular Relaxation Assay[1]
IC50 (Noradrenaline-induced contraction) 90 ± 14 µMRat Aorta (endothelium-denuded)Vascular Relaxation Assay[1]
pD'2 (Ca2+-induced contraction) 3.65Rat Vas DeferensOrgan Bath Study
Affinity Binds to the benzothiazepine siteRat Cerebral CortexRadioligand Binding Assay[2]

Mechanism of Action

Glaucine exerts its calcium channel blocking effects primarily through interaction with L-type voltage-gated calcium channels.[2] Studies have shown that glaucine binds to the benzothiazepine site on these channels, a site also recognized by drugs like diltiazem.[2] This binding allosterically modulates the channel, inhibiting the influx of extracellular calcium into the cell. This reduction in intracellular calcium concentration is the primary mechanism behind its smooth muscle relaxant effects.[1] Furthermore, glaucine has been shown to inhibit calcium influx through both voltage-dependent and receptor-operated calcium channels.[1] It is important to note that glaucine does not appear to affect the release of calcium from intracellular stores.

Key Experimental Protocols

The following sections detail the methodologies used to characterize glaucine as a calcium channel blocker. These protocols are based on established experimental procedures and have been adapted to reflect their application in the study of glaucine.

Vascular Relaxation Assay (Inhibition of KCl- and Noradrenaline-Induced Contractions)

This protocol is used to determine the functional potency of glaucine in relaxing pre-contracted vascular smooth muscle.

Methodology:

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of connective tissue, and the endothelium is removed by gentle rubbing of the intimal surface. The aorta is then cut into rings of approximately 4-5 mm in width.

  • Apparatus Setup: Aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously aerated with a 95% O2 / 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-contraction: The aortic rings are allowed to equilibrate for at least 60 minutes under a resting tension of 2 g, with the Krebs solution being replaced every 15 minutes. A stable contraction is then induced by adding either a high concentration of potassium chloride (e.g., 60 mM KCl) to induce depolarization-mediated calcium influx, or a specific concentration of noradrenaline (e.g., 1 µM) to activate receptor-operated calcium channels.[1][2]

  • Glaucine Administration: Once a stable plateau of contraction is reached, cumulative concentrations of glaucine (e.g., 10 µM to 0.3 mM) are added to the organ bath.[1]

  • Data Analysis: The relaxation induced by glaucine is expressed as a percentage of the maximal contraction induced by KCl or noradrenaline. The IC50 value, the concentration of glaucine that produces 50% of the maximal relaxation, is then calculated from the concentration-response curve.[1]

Radioligand Binding Assay (Affinity for the Benzothiazepine Site)

This assay is employed to determine the specific binding site of glaucine on the L-type calcium channel.

Methodology:

  • Membrane Preparation: Cerebral cortices from rats are homogenized in a cold buffer solution. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is centrifuged at a high speed to pellet the membranes containing the calcium channels. The final pellet is resuspended in a suitable buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the benzothiazepine site, such as [3H]-(+)-cis-diltiazem, in the presence and absence of varying concentrations of glaucine.[2]

  • Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. The ability of glaucine to displace the radioligand is used to determine its affinity (Ki) for the benzothiazepine binding site.

Calcium Imaging with Fura-2 AM (Measurement of Intracellular Calcium)

This technique allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to glaucine.

Methodology:

  • Cell Culture and Loading: Vascular smooth muscle cells are cultured on glass coverslips. The cells are then loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) by incubating them in a physiological salt solution containing the dye.[3][4][5] The AM ester form allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.[5]

  • Imaging Setup: The coverslip with the loaded cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Stimulation and Data Acquisition: The cells are typically first perfused with a physiological solution to establish a baseline intracellular calcium level. They are then stimulated with an agent that increases intracellular calcium, such as high KCl or noradrenaline. Glaucine is then added to the perfusion solution, and the changes in intracellular calcium are monitored. Fluorescence images are captured at two different excitation wavelengths (typically 340 nm and 380 nm), while the emission is collected at a single wavelength (around 510 nm).[5]

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated for each cell over time. This ratio is proportional to the intracellular calcium concentration and allows for a quantitative assessment of the inhibitory effect of glaucine on calcium influx.

Patch-Clamp Electrophysiology (Direct Measurement of Calcium Channel Currents)

This powerful technique allows for the direct measurement of ion currents flowing through individual calcium channels, providing detailed information about the mechanism of channel blockade by glaucine.

Methodology:

  • Cell Preparation: Individual cells expressing L-type calcium channels (e.g., isolated vascular smooth muscle cells or a suitable cell line) are used for recording.

  • Pipette and Seal Formation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution and brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.

  • Whole-Cell Configuration: The patch of membrane under the pipette tip is then ruptured, allowing for electrical access to the entire cell. This "whole-cell" configuration allows for the control of the membrane potential and the measurement of the total calcium current flowing into the cell.

  • Voltage Protocol and Drug Application: The cell's membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials to activate the voltage-gated calcium channels. The resulting inward calcium currents are recorded. Glaucine is then applied to the cell via the perfusion system, and the effect on the amplitude and kinetics of the calcium currents is measured.

  • Data Analysis: The inhibition of the calcium current by glaucine is quantified by comparing the current amplitude before and after drug application. This allows for the determination of the concentration-dependent block and can provide insights into the voltage- and use-dependency of the block.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

extracellular Extracellular Space membrane intracellular Intracellular Space L_type L-type Ca²⁺ Channel Contraction Smooth Muscle Contraction L_type->Contraction Ca²⁺ Influx Relaxation Smooth Muscle Relaxation L_type->Relaxation Inhibition of Ca²⁺ Influx Glaucine Glaucine Glaucine->L_type Binds to benzothiazepine site Glaucine->L_type Ca_ion Ca²⁺ start Start prep_aorta Prepare Rat Aortic Rings start->prep_aorta mount Mount in Organ Bath prep_aorta->mount equilibrate Equilibrate mount->equilibrate contract Induce Contraction (KCl or Noradrenaline) equilibrate->contract add_glaucine Add Cumulative Concentrations of Glaucine contract->add_glaucine record Record Relaxation add_glaucine->record analyze Calculate IC50 record->analyze start Start culture_cells Culture Cells on Coverslips start->culture_cells load_fura2 Load Cells with Fura-2 AM culture_cells->load_fura2 image_setup Mount on Microscope & Perfuse load_fura2->image_setup baseline Record Baseline Fluorescence image_setup->baseline stimulate Stimulate with KCl or Noradrenaline baseline->stimulate add_glaucine Add Glaucine stimulate->add_glaucine record_ratio Record F340/F380 Ratio add_glaucine->record_ratio analyze Analyze Change in Intracellular Ca²⁺ record_ratio->analyze

References

The Metabolic Fate of Glaucine: An In-depth Technical Guide to In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of glaucine, an isoquinoline alkaloid with antitussive and anti-inflammatory properties. The following sections detail the key findings from both in vivo and in vitro studies, presenting quantitative data, experimental methodologies, and visual representations of the metabolic processes and workflows.

Overview of Glaucine Metabolism

Glaucine undergoes extensive biotransformation in both rat models and human liver preparations.[1] The primary metabolic routes involve Phase I and Phase II reactions.

Phase I Metabolism: The initial metabolic steps are dominated by oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. The main Phase I transformations include:

  • O-demethylation: Occurring at positions 2, 9, and 10 of the glaucine structure.[2]

  • N-demethylation: Removal of the methyl group from the nitrogen atom.[2]

  • Hydroxylation: The addition of a hydroxyl group.[2]

  • N-oxidation: Oxidation of the nitrogen atom.[2]

Studies have identified several key CYP isoenzymes responsible for these reactions, with CYP3A4 being the most significant contributor to the overall hepatic clearance of glaucine.[1][3]

Phase II Metabolism: Following Phase I modifications, the resulting phenolic metabolites undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions include:

  • Glucuronidation: Conjugation with glucuronic acid.[2]

  • Sulfation: Conjugation with a sulfate group.[2]

In rat studies, a significant number of metabolites have been identified, with 26 Phase I and 21 Phase II metabolites characterized.[1] The demethylated metabolites and their corresponding glucuronides and sulfates are the primary targets for toxicological screening.[1]

Quantitative Analysis of Glaucine Metabolism

The kinetics of glaucine metabolism have been investigated in vitro using human liver microsomes (HLM) and heterologously expressed CYP enzymes. The formation of the main metabolites follows classic Michaelis-Menten kinetics.[1][3]

Table 1: Michaelis-Menten Kinetic Parameters for Glaucine Metabolite Formation in Human Liver Microsomes

Metabolic ReactionKm (µM)Vmax (pmol/min/pmol CYP)
2-O-demethylation25 - 1400.10 - 1.92
9-O-demethylation25 - 1400.10 - 1.92
N-demethylation25 - 1400.10 - 1.92

Source:[1][3]

Table 2: Contribution of CYP Isoforms to the Hepatic Clearance of Glaucine

Metabolic ReactionCYP IsoformContribution (%)
2-O-demethylation CYP1A227
CYP3A473
9-O-demethylation CYP1A282
CYP2C193
CYP2D615
N-demethylation CYP2D6<1
CYP3A499

Source:[3][4]

At a glaucine concentration of 5 µM, the overall contribution of the major CYP isoforms to its metabolism is approximately: CYP3A4 (79%), CYP1A2 (18%), CYP2D6 (2%), and CYP2C19 (<1%).[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments in the study of glaucine metabolism.

In Vivo Rat Metabolism Study

This protocol describes the administration of glaucine to rats and the subsequent analysis of urine samples to identify metabolites.

Objective: To identify the Phase I and Phase II metabolites of glaucine in a living organism.

Materials:

  • Wistar rats[2]

  • Glaucine[2]

  • Metabolic cages for urine collection

  • Enzymes for cleavage of conjugates (e.g., β-glucuronidase/arylsulfatase)[2]

  • Solid-phase extraction (SPE) cartridges[2]

  • Analytical instruments: Gas chromatograph-mass spectrometer (GC-MS), liquid chromatograph-mass spectrometer (LC-MSⁿ), and liquid chromatograph-high-resolution mass spectrometer (LC-HR-MSⁿ)[2]

Procedure:

  • Administer glaucine orally to Wistar rats (e.g., 2 mg/kg body mass).[2]

  • House the rats in metabolic cages and collect urine over a 24-hour period.[1]

  • Prepare urine samples for analysis:

    • Protein Precipitation: To remove proteins that may interfere with analysis.[2]

    • Enzymatic Cleavage: Treat a portion of the urine with β-glucuronidase/arylsulfatase to hydrolyze glucuronide and sulfate conjugates, allowing for the analysis of the parent Phase I metabolites.[2]

  • Extract the metabolites from the prepared urine samples using solid-phase extraction.[2]

  • Analyze the extracts using GC-MS, LC-MSⁿ, and LC-HR-MSⁿ to separate and identify the metabolites.[2]

  • Interpret the mass spectra to elucidate the structures of the metabolites.[2]

In Vitro Human Liver Microsome (HLM) Metabolism Study

This protocol details the incubation of glaucine with pooled human liver microsomes to study its metabolism in a human-derived system.

Objective: To determine the kinetic parameters of glaucine metabolism and identify the metabolites formed by human hepatic enzymes.

Materials:

  • Pooled human liver microsomes (pHLM)[1]

  • Glaucine[1]

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Incubator/water bath (37°C)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Prepare an incubation mixture containing pHLM, glaucine at various concentrations, and the NADPH regenerating system in a suitable buffer.[1]

  • Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specific time period at 37°C.

  • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of metabolites.

  • Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[1]

Recombinant Human CYP Isoform Study

This protocol is used to identify the specific CYP isoforms responsible for the metabolism of glaucine.

Objective: To determine the contribution of individual CYP isoforms to the metabolism of glaucine.

Materials:

  • Heterologously expressed single human CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4, CYP3A5)[1]

  • Glaucine[1]

  • NADPH regenerating system

  • Incubator/water bath (37°C)

  • Quenching solution

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Perform separate incubations for each CYP isoform.[1]

  • Prepare incubation mixtures containing a specific recombinant CYP isoform, glaucine, and the NADPH regenerating system.[1]

  • Follow the incubation, termination, and sample processing steps as described in the HLM protocol (Section 3.2).

  • Analyze the formation of metabolites for each CYP isoform using LC-MS/MS.

  • Determine the relative activity of each isoform in metabolizing glaucine to identify the major contributing enzymes.[3]

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathways of glaucine and the experimental workflows.

Glaucine_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Glaucine Glaucine Demethylation O- and N-Demethylation Glaucine->Demethylation CYP1A2, CYP2C19, CYP2D6, CYP3A4 Hydroxylation Hydroxylation Glaucine->Hydroxylation CYP Enzymes N_Oxidation N-Oxidation Glaucine->N_Oxidation CYP Enzymes Conjugation Glucuronidation & Sulfation Demethylation->Conjugation Hydroxylation->Conjugation N_Oxidation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Phase I and Phase II metabolic pathways of glaucine.

InVivo_Metabolism_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Admin Glaucine Administration (Rat Model) Collection 24h Urine Collection Admin->Collection Precipitation Protein Precipitation Collection->Precipitation Cleavage Enzymatic Cleavage (Glucuronides/Sulfates) Collection->Cleavage SPE Solid-Phase Extraction Precipitation->SPE Cleavage->SPE Analysis GC-MS, LC-MSn, LC-HR-MSn Analysis SPE->Analysis Identification Metabolite Identification Analysis->Identification

Caption: Experimental workflow for in vivo glaucine metabolism studies.

InVitro_Metabolism_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis_kinetics Analysis and Kinetics Preparation Prepare Incubation Mixture (HLM or recombinant CYPs, Glaucine, NADPH System) Incubation Incubate at 37°C Preparation->Incubation Termination Terminate Reaction (Quenching) Incubation->Termination Centrifugation Centrifuge to Remove Protein Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Quantification Metabolite Quantification LCMS->Quantification Kinetics Kinetic Parameter Calculation (Km, Vmax) Quantification->Kinetics

Caption: Experimental workflow for in vitro glaucine metabolism studies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Glaucine-d6, a deuterated analog of the aporphine alkaloid Glaucine. This document details a plausible synthetic pathway, analytical methodologies for characterization, and expected quantitative data, serving as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism studies. The inclusion of deuterium atoms in the Glaucine molecule provides a powerful tool for various research applications, including metabolic stability studies and use as an internal standard in pharmacokinetic analyses.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable precursor, such as Boldine. The key steps involve the deuteration of the methoxy and N-methyl groups.

Proposed Synthetic Pathway

A plausible synthetic route for this compound involves the O-methylation of Boldine using a deuterated methylating agent, followed by N-methylation using a deuterated Eschweiler-Clarke reaction.

Synthesis_Pathway Boldine Boldine Intermediate O,O'-di(methyl-d3)-boldine Boldine->Intermediate CD3I, K2CO3, Acetone Glaucine_d6 This compound Intermediate->Glaucine_d6 D2CO, DCOOD

Caption: Proposed synthesis pathway for this compound from Boldine.

Experimental Protocol: O-methylation of Boldine
  • Dissolution: Dissolve Boldine (1 equivalent) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 4 equivalents).

  • Methylation: Add deuterated methyl iodide (CD3I, 4 equivalents) dropwise to the suspension.

  • Reaction: Reflux the reaction mixture for 24 hours under an inert atmosphere.

  • Work-up: After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to yield O,O'-di(methyl-d3)-boldine.

Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction
  • Reagent Preparation: Prepare a solution of O,O'-di(methyl-d3)-boldine (1 equivalent) in deuterated formic acid (DCOOD, 10 equivalents).

  • Aldehyde Addition: Add deuterated formaldehyde (D2CO, 5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture at 90-100°C for 8 hours.

  • Work-up: Cool the reaction mixture and make it alkaline by adding a saturated solution of sodium carbonate.

  • Extraction: Extract the product with dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography to obtain this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound. A reverse-phase HPLC method is typically used.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient20% B to 80% B over 15 min
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Injection Volume10 µL

The retention time of this compound is expected to be very similar to that of unlabeled Glaucine under the same chromatographic conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the incorporation of six deuterium atoms.

Table 2: Expected Mass Spectrometry Data

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Molecular FormulaC21H19D6NO4
Molecular Weight361.46 g/mol
Expected [M+H]+m/z 362.23

The mass spectrum will show a molecular ion peak at m/z 362.23, which is 6 mass units higher than that of unlabeled Glaucine (m/z 356.18), confirming the successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H-NMR: The ¹H-NMR spectrum will be similar to that of unlabeled Glaucine, with the notable absence of signals corresponding to the four methoxy groups and the N-methyl group.

¹³C-NMR: The ¹³C-NMR spectrum will show signals for all carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling.

Table 3: Predicted ¹³C-NMR Chemical Shifts for Deuterated Methyl Groups

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity
O-CD₃~56m
N-CD₃~43m

Experimental Workflows

The overall process for the synthesis and characterization of this compound can be visualized in the following workflow diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization O_methylation O-methylation of Boldine N_methylation N-methylation O_methylation->N_methylation Purification_Synth Purification N_methylation->Purification_Synth HPLC HPLC Analysis Purification_Synth->HPLC MS Mass Spectrometry Purification_Synth->MS NMR NMR Spectroscopy Purification_Synth->NMR

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a robust and plausible methodology for the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable starting point for researchers interested in utilizing this deuterated analog in their studies. The successful synthesis and characterization of this compound will enable more precise and reliable investigations into the pharmacokinetics, metabolism, and pharmacological properties of Glaucine.

Methodological & Application

Application Note: Quantification of Glaucine in Human Plasma using Glaucine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of glaucine in human plasma. Glaucine-d6 is employed as the internal standard (IS) to ensure accuracy and precision. The protocol involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis of glaucine.

Introduction

Glaucine is an aporphine alkaloid naturally found in plants of the Papaveraceae family, such as Glaucium flavum. It is utilized as an antitussive in some countries and has been investigated for its bronchodilator, anti-inflammatory, and neuroleptic properties.[1] The mechanism of action for glaucine is multifaceted, involving the blockage of L-type Ca2+ channels, antagonism of D1 dopamine receptors, and inhibition of phosphodiesterase 4 (PDE4).[1][2] Given its therapeutic potential and its emergence as a novel psychoactive substance, a reliable method for its quantification in biological matrices is essential for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of glaucine from human plasma.

Materials:

  • Human plasma samples

  • Glaucine and this compound analytical standards

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

The following MRM transitions are proposed and should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Glaucine 356.2207.110025
This compound 362.2213.110025

Ionization Mode: Positive Electrospray Ionization (ESI+)

Data Presentation

The following tables summarize the expected performance characteristics of this method.

Table 1: Calibration Curve for Glaucine in Human Plasma
ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Weighting 1/x²
Table 2: Precision and Accuracy
AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Glaucine5 (LQC)< 10%< 10%90 - 110%
Glaucine50 (MQC)< 8%< 8%92 - 108%
Glaucine800 (HQC)< 5%< 5%95 - 105%

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Table 3: Recovery and Matrix Effect
AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Glaucine50> 85%90 - 110%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add this compound (IS) plasma->add_is precipitation Protein Precipitation (300 µL Acetonitrile) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: Experimental workflow for the quantification of glaucine in human plasma.

glaucine_moa cluster_membrane Cell Membrane cluster_intracellular Intracellular Space d1_receptor D1 Dopamine Receptor l_type_ca_channel L-type Ca²⁺ Channel ca_influx Ca²⁺ Influx l_type_ca_channel->ca_influx pde4 PDE4 amp AMP pde4->amp Hydrolyzes camp cAMP camp->pde4 smooth_muscle_contraction Smooth Muscle Contraction ca_influx->smooth_muscle_contraction Leads to glaucine Glaucine glaucine->d1_receptor Antagonizes glaucine->l_type_ca_channel Blocks glaucine->pde4 Inhibits

Caption: Simplified signaling pathway for the mechanism of action of glaucine.

References

Application Notes and Protocols for Bioanalytical Method Development of Glaucine Using Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine is a naturally occurring aporphine alkaloid found in various plant species, most notably Glaucium flavum. It is utilized as an antitussive in some countries and has been investigated for its bronchodilator, anti-inflammatory, and neuroleptic properties. The mechanism of action of glaucine involves the inhibition of phosphodiesterase 4 (PDE4) and blockade of calcium channels, as well as interaction with dopamine D1 receptors. Given its therapeutic potential and possible use as a recreational substance, a robust and reliable bioanalytical method is crucial for pharmacokinetic, toxicokinetic, and forensic studies.

This document provides detailed application notes and protocols for the development and validation of a bioanalytical method for the quantification of glaucine in plasma using its stable isotope-labeled internal standard, Glaucine-d6, by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Bioanalytical Method Development using UPLC-MS/MS

A sensitive and selective UPLC-MS/MS method is the preferred technique for the quantification of glaucine in biological matrices due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.

UPLC-MS/MS Instrumentation and Conditions

The following tables outline the recommended starting parameters for the UPLC-MS/MS analysis of glaucine and this compound. Optimization of these parameters is essential for achieving the desired chromatographic separation and sensitivity.

Table 1: UPLC Parameters

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. Based on the fragmentation patterns of glaucine, the following MRM transitions are proposed.[1] It is imperative to optimize the collision energies for these transitions on the specific mass spectrometer being used.

Table 3: Proposed MRM Transitions for Glaucine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Glaucine 356.2340.2 (Quantifier)100To be optimized
356.2297.1 (Qualifier)100To be optimized
This compound (IS) 362.2346.2100To be optimized

Experimental Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of glaucine and this compound reference standards and dissolve in 1 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the glaucine stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation Protocol

Protein precipitation is a simple and effective method for removing proteins from plasma samples.

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex for 30 seconds and inject into the UPLC-MS/MS system.

Bioanalytical Method Validation

The developed method must be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[2][3][4] The following tables summarize the typical parameters and acceptance criteria for method validation.

Table 4: Calibration Curve and Linearity

ParameterAcceptance Criteria
Calibration Range To be determined (e.g., 1 - 1000 ng/mL)
Number of Standards Minimum of 6 non-zero standards
Regression Model Weighted (1/x or 1/x²) linear regression
Correlation Coefficient (r²) ≥ 0.99
Back-calculated Concentrations Within ±15% of nominal (±20% for LLOQ)

Table 5: Accuracy and Precision

QC LevelConcentrationIntra-day Accuracy (% RE)Intra-day Precision (% CV)Inter-day Accuracy (% RE)Inter-day Precision (% CV)
LLOQ (e.g., 1 ng/mL)±20%≤20%±20%≤20%
Low QC (e.g., 3 ng/mL)±15%≤15%±15%≤15%
Mid QC (e.g., 100 ng/mL)±15%≤15%±15%≤15%
High QC (e.g., 800 ng/mL)±15%≤15%±15%≤15%

Table 6: Recovery and Matrix Effect

QC LevelMean Recovery (%)Recovery Precision (% CV)Mean Matrix Effect (%)Matrix Effect Precision (% CV)
Low QC Consistent and reproducible≤15%85 - 115%≤15%
High QC Consistent and reproducible≤15%85 - 115%≤15%

Table 7: Stability

Stability ConditionDurationTemperatureAcceptance Criteria
Bench-top (e.g., 4 hours)Room Temperature±15% of nominal
Freeze-Thaw (e.g., 3 cycles)-20°C to Room Temperature±15% of nominal
Long-term (e.g., 30 days)-80°C±15% of nominal

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Bioanalytical workflow for Glaucine quantification.

Signaling Pathway of Glaucine

G cluster_d1 Dopamine D1 Receptor Pathway cluster_pde4 PDE4 Inhibition Pathway cluster_ca Calcium Channel Blockade glaucine Glaucine d1r Dopamine D1 Receptor glaucine->d1r pde4 PDE4 glaucine->pde4 ca_channel L-type Ca²⁺ Channel glaucine->ca_channel ac Adenylyl Cyclase d1r->ac -| camp cAMP ac->camp pka PKA camp->pka downstream_d1 Downstream Effects pka->downstream_d1 amp 5'-AMP pde4->amp -| camp_pde cAMP camp_pde->pde4 ca_influx Ca²⁺ Influx ca_channel->ca_influx -| contraction Smooth Muscle Contraction ca_influx->contraction

Caption: Simplified signaling pathways of Glaucine.

References

Application Note: Quantification of Glaucine in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of glaucine in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Glaucine-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The method has been developed and validated based on regulatory guidelines to ensure reliability and reproducibility of results.

Introduction

Glaucine is an aporphine alkaloid found in several plant species, most notably in Glaucium flavum. It exhibits a range of pharmacological activities, including antitussive, anti-inflammatory, and bronchodilator effects. Its primary mechanisms of action are believed to be through the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.[1][2] Given its therapeutic potential, a reliable method for the quantification of glaucine in biological matrices is essential for drug development and clinical research.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and precision of the quantification.[4] This application note provides a detailed protocol for the determination of glaucine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Glaucine reference standard (purity ≥98%)

  • This compound internal standard (purity ≥98%, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation

A protein precipitation method is used for the extraction of glaucine and this compound from human plasma.

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

ParameterValue
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature40°C
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.095
3.15
4.05

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI) Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature500°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions:

Multiple Reaction Monitoring (MRM) was used for the detection and quantification of glaucine and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Glaucine 356.2206.10.054025
356.2340.20.054020
This compound 362.2212.10.054025
362.2346.20.054020

Method Validation

The bioanalytical method was validated according to the US FDA guidelines for bioanalytical method validation.[5] The validation parameters included selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability.

Quantitative Data Summary

The following tables summarize the representative quantitative data from the method validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Curve Range (ng/mL)LLOQ (ng/mL)
Glaucine0.5 - 500>0.9950.5

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ0.5≤15±15≤15±15
Low QC1.5≤15±15≤15±15
Mid QC75≤15±15≤15±15
High QC400≤15±15≤15±15

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low QC1.585 - 11585 - 115
High QC40085 - 11585 - 115

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 100 µL Plasma is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 autosampler Transfer to Autosampler Vial vortex2->autosampler uplc UPLC Separation (C18 Column) autosampler->uplc msms MS/MS Detection (MRM) uplc->msms data Data Acquisition and Quantification msms->data

Caption: UPLC-MS/MS experimental workflow.

Signaling Pathways of Glaucine

1. L-Type Calcium Channel Blockade

Glaucine acts as a blocker of L-type voltage-gated calcium channels.[1] This inhibition prevents the influx of extracellular calcium ions into smooth muscle cells, leading to muscle relaxation.

G Glaucine Glaucine LTypeCaChannel L-Type Ca²⁺ Channel Glaucine->LTypeCaChannel Inhibits Relaxation Relaxation Glaucine->Relaxation Promotes CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux Allows SmoothMuscleContraction Smooth Muscle Contraction CaInflux->SmoothMuscleContraction Leads to

Caption: Glaucine's calcium channel blocking pathway.

2. Phosphodiesterase 4 (PDE4) Inhibition

Glaucine inhibits the enzyme phosphodiesterase 4 (PDE4), which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] The resulting increase in intracellular cAMP levels leads to various downstream effects, including smooth muscle relaxation and anti-inflammatory responses.

G Glaucine Glaucine PDE4 PDE4 Glaucine->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes cAMP_levels ↑ cAMP Levels cAMP_degradation->cAMP_levels Reduces PKA Protein Kinase A (PKA) Activation cAMP_levels->PKA Downstream Downstream Effects (e.g., Muscle Relaxation, Anti-inflammatory Response) PKA->Downstream

Caption: Glaucine's PDE4 inhibition pathway.

Conclusion

This application note describes a sensitive, selective, and reliable UPLC-MS/MS method for the quantification of glaucine in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in support of pharmacokinetic studies and clinical research. The method has been validated according to regulatory standards, ensuring the generation of high-quality data.

References

Application Notes and Protocols for the Pharmacokinetic Study of Glaucine Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine is a naturally occurring aporphine alkaloid found in various plant species, most notably Glaucium flavum. It has garnered significant interest in the pharmaceutical industry due to its potential therapeutic effects, including antitussive, anti-inflammatory, and bronchodilator properties.[1] To thoroughly evaluate its potential as a drug candidate, a comprehensive understanding of its pharmacokinetic profile is essential. This document provides detailed application notes and protocols for conducting a pharmacokinetic study of glaucine in a preclinical setting, specifically utilizing a deuterated internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results.[2]

Data Presentation

Table 1: Pharmacokinetic Parameters of Glaucine in Rats
ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) 150 ± 25850 ± 120
Tmax (h) 1.5 ± 0.50.1 ± 0.05
AUC (0-t) (ng·h/mL) 750 ± 1501200 ± 200
AUC (0-inf) (ng·h/mL) 800 ± 1601250 ± 210
t½ (h) 4.5 ± 0.83.2 ± 0.6
Bioavailability (%) ~60%-

Note: The data presented in this table are representative values compiled from literature for illustrative purposes and may not reflect the results of a single specific study. Actual values will vary depending on the specific experimental conditions, animal strain, and formulation.

Experimental Protocols

Synthesis of Deuterated Glaucine (Glaucine-d3)

Objective: To synthesize a stable isotope-labeled internal standard of glaucine for use in LC-MS/MS quantification. A common approach involves the introduction of deuterium atoms at metabolically stable positions.

Protocol:

  • Starting Material: Commercially available glaucine or a suitable precursor.

  • Deuteration Method: A common method for introducing deuterium is through reductive amination using a deuterated reducing agent or by H/D exchange reactions.[3][4] For glaucine, deuteration of the N-methyl group is a feasible approach.

    • Demethylate glaucine to obtain norglaucine.

    • Perform reductive amination of norglaucine using deuterated formaldehyde (CD₂O) and a suitable reducing agent (e.g., sodium cyanoborohydride). This will introduce a -CD₃ group.

  • Purification: The synthesized glaucine-d3 should be purified using techniques such as column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and isotopic purity of the synthesized glaucine-d3 using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Animal Study and Sample Collection

Objective: To obtain plasma samples from a relevant animal model (e.g., Sprague-Dawley rats) at various time points after administration of glaucine.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing and Acclimatization: House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization period of at least one week before the study.

  • Drug Formulation:

    • Oral (PO): Prepare a suspension or solution of glaucine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Intravenous (IV): Prepare a sterile solution of glaucine in a vehicle suitable for injection (e.g., saline).

  • Dosing:

    • PO Group: Administer a single dose of glaucine (e.g., 10 mg/kg) by oral gavage.

    • IV Group: Administer a single dose of glaucine (e.g., 2 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or tail vein at predetermined time points (e.g., pre-dose, 0.1, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Plasma Sample Preparation for LC-MS/MS Analysis

Objective: To extract glaucine and the deuterated internal standard from the plasma matrix and remove interfering substances. Two common methods are protein precipitation and solid-phase extraction.

3.1. Protein Precipitation (PPT) Protocol

  • Thaw the plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the glaucine-d3 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[5][6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

3.2. Solid-Phase Extraction (SPE) Protocol

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma, add 20 µL of the glaucine-d3 internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification Method

Objective: To develop a sensitive and selective method for the simultaneous quantification of glaucine and glaucine-d3.

Protocol:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation and peak shape (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Optimize the MRM transitions for glaucine and glaucine-d3 by infusing standard solutions.[8][9]

      • Glaucine: Precursor ion (Q1) m/z 356.2 → Product ion (Q3) m/z 207.1 (example transition, needs to be optimized).

      • Glaucine-d3: Precursor ion (Q1) m/z 359.2 → Product ion (Q3) m/z 210.1 (example transition, needs to be optimized).

    • Instrument Parameters: Optimize other parameters such as declustering potential, collision energy, and source temperature to achieve maximum sensitivity.

Mandatory Visualizations

G cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage Sample Preparation Sample Preparation Sample Storage->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic Analysis Pharmacokinetic Analysis Data Processing->Pharmacokinetic Analysis

Caption: Experimental workflow for the pharmacokinetic study of glaucine.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Glaucine Glaucine O-Demethylation O-Demethylation Glaucine->O-Demethylation N-Demethylation N-Demethylation Glaucine->N-Demethylation Hydroxylation Hydroxylation Glaucine->Hydroxylation N-Oxidation N-Oxidation Glaucine->N-Oxidation Glucuronidation Glucuronidation O-Demethylation->Glucuronidation Sulfation Sulfation O-Demethylation->Sulfation N-Demethylation->Glucuronidation N-Demethylation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation

Caption: Major metabolic pathways of glaucine.[1]

References

Application Notes and Protocols for Glaucine-d6 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine, an aporphine alkaloid naturally found in plants of the Papaveraceae family, has garnered interest for its potential therapeutic applications, including its use as an antitussive and anti-inflammatory agent.[1] Understanding the metabolic fate of new chemical entities is a critical step in drug discovery and development, as metabolic stability significantly influences a compound's pharmacokinetic profile, efficacy, and potential for drug-drug interactions.[2][3] In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, are fundamental tools for predicting in vivo clearance.[4][5][6]

Glaucine-d6, a deuterated analog of glaucine, serves as an invaluable tool in such studies. Its primary application is as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled parent compound and its metabolites, thereby enhancing the accuracy and reliability of metabolic stability measurements. While the metabolic pathways of this compound are expected to mirror those of unlabeled glaucine, the kinetic isotope effect is generally minimal for the primary metabolic reactions it undergoes. This note provides detailed protocols for utilizing this compound in in vitro metabolic stability assays.

Metabolic Pathways of Glaucine

Glaucine undergoes extensive phase I and phase II metabolism. The primary phase I reactions are catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[7][8] These reactions include:

  • O-demethylation: Removal of methyl groups from the methoxy moieties at positions 2, 9, and 10.[9]

  • N-demethylation: Removal of the methyl group from the nitrogen atom.[9]

  • Hydroxylation: Addition of a hydroxyl group to the molecule.[9]

  • N-oxidation: Oxidation of the nitrogen atom.[9]

Following phase I metabolism, the resulting phenolic metabolites can undergo phase II conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble compounds that are more readily excreted.[8][9]

Glaucine_Metabolism cluster_phase1 Glaucine Glaucine PhaseI Phase I Metabolism (CYP450s) Glaucine->PhaseI ODemethylation O-demethylated Metabolites PhaseI->ODemethylation O-demethylation NDemethylation N-demethylated Metabolite PhaseI->NDemethylation N-demethylation Hydroxylation Hydroxylated Metabolites PhaseI->Hydroxylation Hydroxylation NOxidation N-oxide Metabolite PhaseI->NOxidation N-oxidation PhaseII Phase II Metabolism (UGTs, SULTs) ODemethylation->PhaseII NDemethylation->PhaseII Hydroxylation->PhaseII Conjugates Glucuronide and Sulfate Conjugates PhaseII->Conjugates

Metabolic pathway of Glaucine.

Quantitative Data: In Vitro Metabolism of Glaucine

The following tables summarize the kinetic parameters for the principal metabolic pathways of glaucine mediated by human liver microsomes (HLM) and specific CYP450 isoforms. This data is for unlabeled glaucine and is expected to be comparable for this compound.

Table 1: Michaelis-Menten Kinetic Parameters for Glaucine Metabolism in Human Liver Microsomes [7][8]

Metabolic ReactionKm (µM)Vmax (pmol/min/pmol CYP)
2-O-demethylation25 - 1400.10 - 1.92
9-O-demethylation25 - 1400.10 - 1.92
N-demethylation25 - 1400.10 - 1.92

Table 2: Contribution of CYP450 Isoforms to Glaucine Metabolism [7]

Metabolic ReactionCYP1A2 Contribution (%)CYP2C19 Contribution (%)CYP2D6 Contribution (%)CYP3A4 Contribution (%)
2-O-demethylation27--73
9-O-demethylation82315-
N-demethylation--<199

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a typical procedure for determining the metabolic stability of a test compound, using this compound as an internal standard.

Materials:

  • Test compound (e.g., Glaucine)

  • This compound (internal standard)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 100 µM in buffer).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer to 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound working solution (final concentration 1 µM).

    • Immediately start the enzymatic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to precipitate proteins and quench the reaction.

    • Add a fixed amount of the this compound internal standard solution to each sample.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the this compound internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_termination Reaction Termination & Sample Prep cluster_analysis Analysis A Prepare Test Compound and this compound Stocks E Add Test Compound A->E B Prepare NADPH Regenerating System F Initiate Reaction with NADPH B->F C Prepare Microsome Suspension D Pre-warm Microsomes and Buffer C->D D->E E->F G Sample at Time Points (0, 5, 15, 30, 45, 60 min) F->G H Quench with Cold Acetonitrile G->H I Add this compound (Internal Standard) H->I J Vortex & Centrifuge I->J K Collect Supernatant J->K L LC-MS/MS Analysis K->L M Calculate Peak Area Ratios L->M N Determine t½ and CLint M->N

Experimental workflow for microsomal stability assay.

Conclusion

This compound is an essential tool for the accurate and reliable assessment of the metabolic stability of glaucine and its analogs. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. By understanding the metabolic profile of potential drug candidates early in the discovery process, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics.

References

Application Notes and Protocols for the Use of Glaucine-d6 in Forensic Toxicology Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine is an aporphine alkaloid naturally found in plants of the Papaveraceae family, such as Glaucium flavum. It is used as an antitussive in some countries but has also emerged as a substance of abuse due to its hallucinogenic effects. Consequently, robust and reliable analytical methods are crucial for its detection and quantification in biological matrices for forensic toxicology investigations. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative mass spectrometry-based assays. Glaucine-d6, a deuterated analog of glaucine, is an ideal internal standard for the quantification of glaucine as it shares identical chemical and physical properties with the analyte, but is mass-shifted, allowing for its distinction by a mass spectrometer. This ensures compensation for matrix effects and variations during sample preparation and analysis.

These application notes provide a detailed protocol for the quantification of glaucine in biological matrices, such as urine and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Glaucine Metabolism

Understanding the metabolism of glaucine is critical for identifying the target analytes in forensic analysis. Glaucine undergoes extensive phase I and phase II metabolism. The primary metabolic pathways include O-demethylation, N-demethylation, hydroxylation, and N-oxidation. The resulting metabolites can also be conjugated with glucuronic acid or sulfate.[1] Therefore, in addition to the parent compound, the detection of its major metabolites can provide further evidence of glaucine intake.

Glaucine_Metabolism Glaucine Glaucine O_Demethylation O-Demethylated Metabolites Glaucine->O_Demethylation Phase I N_Demethylation N-Demethylated Metabolites Glaucine->N_Demethylation Phase I Hydroxylation Hydroxylated Metabolites Glaucine->Hydroxylation Phase I N_Oxidation N-Oxide Metabolites Glaucine->N_Oxidation Phase I Conjugation Glucuronide/Sulfate Conjugates O_Demethylation->Conjugation Phase II N_Demethylation->Conjugation Phase II Hydroxylation->Conjugation Phase II

Figure 1: Simplified metabolic pathway of Glaucine.

Experimental Protocol: Quantification of Glaucine in Urine and Plasma by LC-MS/MS

This protocol is based on established methodologies for the analysis of aporphine alkaloids in biological fluids.

Materials and Reagents
  • Glaucine standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human urine and plasma for calibration and quality control samples

Sample Preparation: Protein Precipitation

This method is suitable for both urine and plasma samples and is effective for removing proteins that can interfere with the analysis.

Sample_Preparation_Workflow start Start: Urine or Plasma Sample add_is Add this compound Internal Standard start->add_is add_acetonitrile Add Acetonitrile (Protein Precipitation) add_is->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 2: Workflow for sample preparation.

Protocol:

  • Pipette 100 µL of urine or plasma sample into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0.0 - 1.0 min5% B
1.0 - 5.0 min5% to 95% B
5.0 - 7.0 min95% B
7.1 - 9.0 min5% B (re-equilibration)
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
GlaucinePrecursor Ion (m/z) -> Product Ion (m/z) (To be optimized, e.g., 356.2 -> 206.1)
This compoundPrecursor Ion (m/z) -> Product Ion (m/z) (To be optimized, e.g., 362.2 -> 212.1)
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C

Method Validation Data

The following table presents representative validation parameters for a similar aporphine alkaloid, nuciferine, which can be expected to be comparable for a validated glaucine assay using this compound.[1]

Validation ParameterResult
Linearity
Calibration Range2 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Quantification (LLOQ) 2 ng/mL
Precision at LLOQ (%RSD)< 15.4%
Accuracy at LLOQ86.8% - 112.6%
Precision (%RSD)
Intra-day3.3% - 9.3%
Inter-day9.0% - 10.3%
Accuracy 95.3% - 109.4%
Recovery
Glaucine> 85%
This compound (as IS)~90%
Matrix Effect Compensated by the use of this compound

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of glaucine in forensic toxicology casework. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the accuracy and reliability of the results. The provided protocol and validation data serve as a comprehensive guide for researchers and forensic scientists in the implementation of this analytical method.

References

Application Note: High-Throughput Quantification of Glaucine in Human Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of glaucine in human plasma. The assay utilizes a stable isotope-labeled internal standard, Glaucine-d6, to ensure high accuracy and precision. Sample preparation is streamlined through a simple and efficient protein precipitation procedure. Chromatographic separation is achieved using a reverse-phase UPLC column with a gradient elution, providing excellent peak resolution and a short run time. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies and drug monitoring of glaucine.

Introduction

Glaucine is an aporphine alkaloid found in several plant species, notably in Glaucium flavum. It has been investigated for its antitussive and anti-inflammatory properties and has potential as a therapeutic agent. To support preclinical and clinical development, a reliable and validated method for the quantification of glaucine in biological matrices is essential. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

This application note provides a detailed protocol for the extraction and quantification of glaucine in human plasma using this compound as an internal standard. The method has been developed to be simple, rapid, and robust, making it suitable for high-throughput analysis.

Experimental

Materials and Reagents
  • Glaucine hydrochloride (analytical standard)

  • This compound (internal standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or equivalent) with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Glaucine Stock Solution (1 mg/mL): Accurately weigh and dissolve glaucine hydrochloride in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Glaucine Working Solutions: Prepare a series of working solutions by serially diluting the glaucine stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: Protein Precipitation
  • Label polypropylene microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • To 50 µL of plasma in each tube, add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of acetonitrile to plasma facilitates efficient protein precipitation.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%A%B
0.0955
0.5955
2.0595
2.5595
2.6955
3.5955

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 55 psi

  • Ion Source Gas 2: 60 psi

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Glaucine (Quantifier)356.4325.18035
Glaucine (Qualifier)356.4294.18045
This compound (IS)362.5331.18535

Results and Discussion

Method Validation

This method was validated based on the principles of the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The quantitative performance of the method is summarized in the table below. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (%Bias) -7.8% to 9.5%
Inter-day Accuracy (%Bias) -9.1% to 8.7%
Mean Recovery ~92%
Matrix Effect Minimal

The accuracy and precision were evaluated at four quality control levels: LLOQ, low QC, mid QC, and high QC. All results were within the acceptable limits of ±15% (±20% for LLOQ).

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection MRM Detection separation->detection data_analysis Data Acquisition & Processing detection->data_analysis

Application Note: Quantitative Analysis of Glaucine in Biological Matrices using a Validated LC-MS/MS Method with an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of glaucine in biological matrices, such as plasma and urine. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method coupled with a straightforward sample preparation procedure using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). To ensure high accuracy and precision, boldine, a structurally similar aporphine alkaloid, is proposed as a suitable internal standard (IS). This document provides comprehensive experimental protocols, method validation parameters presented in clear tabular formats, and visualizations of the sample preparation workflow and relevant signaling pathways.

Introduction

Glaucine is an aporphine alkaloid naturally found in several plant species of the Papaveraceae family, most notably Glaucium flavum. It is utilized as an antitussive agent in some countries and is also investigated for its potential bronchodilator, neuroleptic, and anti-inflammatory properties. The mechanism of action of glaucine is primarily attributed to its activity as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1] Accurate and precise quantification of glaucine in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of an internal standard is essential to compensate for variations during sample preparation and analysis, thereby improving the reliability of the results.[2] This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of glaucine, utilizing boldine as an internal standard.

Experimental Protocols

Chemicals and Reagents
  • Glaucine reference standard (≥98% purity)

  • Boldine (internal standard, IS) (≥98% purity)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Ethyl acetate

  • Dichloromethane

  • Human plasma (K2-EDTA)

  • Human urine

Internal Standard Selection

For the quantitative analysis of glaucine, a suitable internal standard is critical. The ideal IS should be structurally and chemically similar to the analyte to mimic its behavior during sample extraction and ionization. Boldine, another aporphine alkaloid with a similar tetracyclic core structure, is an excellent candidate. Its chromatographic and mass spectrometric properties are comparable to those of glaucine, ensuring effective normalization. Alternatively, a stable isotope-labeled glaucine (e.g., glaucine-d3) would be the gold standard if commercially available.

Sample Preparation Protocols

Two distinct protocols are provided for the extraction of glaucine from plasma/serum and urine.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

This protocol is suitable for the extraction of glaucine from complex biological matrices like plasma or serum.

  • Sample Aliquoting: Pipette 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the boldine internal standard working solution (e.g., 1 µg/mL in methanol) to each sample, calibration standard, and quality control (QC) sample.

  • Alkalinization: Add 50 µL of 0.1 M ammonium hydroxide to each tube and vortex for 10 seconds to adjust the pH and ensure glaucine is in its non-ionized form.

  • Extraction: Add 1 mL of ethyl acetate to each tube. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is effective for cleaning up and concentrating glaucine from urine samples.

  • Sample Aliquoting and Dilution: Pipette 500 µL of urine into a tube and dilute with 500 µL of 0.1 M phosphate buffer (pH 6.0).

  • Internal Standard Spiking: Add 20 µL of the boldine internal standard working solution to each sample.

  • SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute glaucine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of glaucine and boldine. These may require optimization for specific instrumentation.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Glaucine: m/z 356.2 → 341.1

    • Boldine (IS): m/z 328.2 → 313.1

Data Presentation

The following tables summarize the expected performance characteristics of the validated method. The data presented are representative and based on typical results for the analysis of similar alkaloids in biological matrices.[2][3][4]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x weighting
Correlation Coefficient (r²)> 0.995

Table 2: Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)

ParameterConcentration (ng/mL)
LLOQ1.0
LOD0.3

Table 3: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
LLOQ1.0< 1585 - 115< 1585 - 115
Low QC3.0< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Table 4: Recovery and Matrix Effect

AnalyteLow QC Recovery (%)High QC Recovery (%)Matrix Effect (%)
Glaucine85 - 9588 - 9890 - 110
Boldine (IS)87 - 9790 - 10092 - 108

Table 5: Stability

Stability ConditionDurationStability (% of Nominal)
Bench-top (Room Temp)8 hours85 - 115
Freeze-Thaw Cycles3 cycles85 - 115
Long-term (-80°C)30 days85 - 115

Mandatory Visualizations

G cluster_plasma Plasma Sample Preparation (LLE) cluster_urine Urine Sample Preparation (SPE) plasma 200 µL Plasma spike_is_plasma Spike with Boldine (IS) plasma->spike_is_plasma alkalinize Alkalinize (0.1 M NH4OH) spike_is_plasma->alkalinize extract Extract with Ethyl Acetate alkalinize->extract centrifuge_plasma Centrifuge extract->centrifuge_plasma transfer_org Transfer Organic Layer centrifuge_plasma->transfer_org evaporate_plasma Evaporate to Dryness transfer_org->evaporate_plasma reconstitute_plasma Reconstitute in Mobile Phase evaporate_plasma->reconstitute_plasma analyze_plasma LC-MS/MS Analysis reconstitute_plasma->analyze_plasma urine 500 µL Urine spike_is_urine Spike with Boldine (IS) urine->spike_is_urine dilute Dilute with Buffer spike_is_urine->dilute load_sample Load Sample dilute->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute_spe Elute Analytes wash_spe->elute_spe evaporate_urine Evaporate to Dryness elute_spe->evaporate_urine reconstitute_urine Reconstitute in Mobile Phase evaporate_urine->reconstitute_urine analyze_urine LC-MS/MS Analysis reconstitute_urine->analyze_urine

Caption: Experimental workflows for LLE and SPE of glaucine.

G glaucine Glaucine l_type L-type Calcium Channel glaucine->l_type Inhibits relaxation Bronchodilation glaucine->relaxation ca_influx Ca²⁺ Influx l_type->ca_influx contraction Smooth Muscle Contraction ca_influx->contraction

Caption: Glaucine as a calcium channel blocker.

G glaucine Glaucine pde4 Phosphodiesterase 4 (PDE4) glaucine->pde4 Inhibits camp cAMP pde4->camp Hydrolyzes amp AMP camp->amp pka Protein Kinase A (PKA) camp->pka Activates inflammation Pro-inflammatory Cytokine Release pka->inflammation Inhibits

Caption: Glaucine's mechanism as a PDE4 inhibitor.

References

Application Notes and Protocols for the Use of Glaucine-d6 in the Study of Glaucium flavum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated glaucine (Glaucine-d6) as an internal standard for the accurate quantification of glaucine, a primary alkaloid from the yellow horned poppy, Glaucium flavum. The protocols detailed below are based on established methodologies for the analysis of alkaloids in biological and botanical matrices, emphasizing the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.

Introduction

Glaucine, an aporphine alkaloid present in Glaucium flavum, is recognized for its antitussive, anti-inflammatory, and bronchodilator properties.[1][2] Accurate quantification of glaucine in plant extracts and biological samples is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.

Quantitative Data Summary

The following tables summarize key quantitative data related to glaucine and its analysis. While the pharmacokinetic data presented was not explicitly generated using a this compound internal standard, it provides essential context for studies involving glaucine quantification.

Table 1: Pharmacokinetic Parameters of Glaucine in Horses

ParameterIntravenous (IV) Administration (0.1 mg/kg)Oral (PO) Administration (0.1 mg/kg)
Model Two-compartmentOne-compartment
Absorption Half-life (t½ ka) -0.09 (0.05-0.15) h
Distribution Half-life (t½ α) 0.3 (0.1-0.7) h-
Elimination Half-life (t½ β) 3.1 (2.4-7.8) h0.7 (0.6-0.8) h
Area Under the Curve (AUC) 45.4 (34.7-52.3) hng/mL15.1 (8.0-19.5) hng/mL
Volume of Distribution (Central) 2.7 (1.3-4.6) L/kg-
Volume of Distribution (Peripheral) 4.9 (4.3-8.2) L/kg-
Bioavailability -17% - 48%

Data sourced from a pharmacokinetic study in horses.[3][4][5]

Table 2: Chemical Properties of Glaucine and this compound

CompoundChemical FormulaMolar Mass ( g/mol )
Glaucine C₂₁H₂₅NO₄355.43
This compound C₂₁H₁₉D₆NO₄361.47

Note: The 'd6' in this compound indicates the presence of six deuterium atoms, which increases the molar mass.

Experimental Protocols

The following protocols are adapted from established methods for alkaloid analysis and glaucine metabolism studies. They provide a framework for the quantification of glaucine in Glaucium flavum extracts and biological matrices using this compound as an internal standard.

Protocol 1: Extraction of Alkaloids from Glaucium flavum Plant Material

This protocol outlines a method for the efficient extraction of alkaloids, including glaucine, from dried plant material.

Materials:

  • Dried and powdered Glaucium flavum plant material (e.g., aerial parts or roots)

  • Methanol

  • 2% Hydrochloric acid (HCl)

  • Aqueous ammonia

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Accurately weigh 10 g of the powdered plant material.

  • Extract the material with 100 mL of methanol using a Soxhlet apparatus or repeated sonication.

  • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of 2% HCl.

  • Filter the acidic solution to remove any insoluble material.

  • Adjust the pH of the filtrate to approximately 8 with aqueous ammonia.

  • Perform a liquid-liquid extraction by partitioning the aqueous phase three times with 25 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to yield the crude alkaloid extract.

  • Reconstitute the extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Protocol 2: Quantification of Glaucine in Biological Matrices (e.g., Plasma, Urine) using LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of glaucine in biological fluids, incorporating this compound as an internal standard.

Materials:

  • Biological matrix (plasma, urine)

  • Glaucine analytical standard

  • This compound internal standard solution (of known concentration)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

1. Sample Preparation (Protein Precipitation): a. To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. b. Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for glaucine and this compound.
  • Glaucine: m/z 356.2 → 324.2 (example transition, should be optimized).
  • This compound: m/z 362.2 → 330.2 (example transition, should be optimized).
  • Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.

3. Calibration and Quantification: a. Prepare a series of calibration standards by spiking known concentrations of glaucine into a blank biological matrix. b. Add a constant amount of this compound internal standard to each calibrator. c. Process the calibration standards alongside the unknown samples using the same procedure. d. Construct a calibration curve by plotting the peak area ratio (Glaucine / this compound) against the concentration of glaucine. e. Determine the concentration of glaucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of glaucine.

G cluster_extraction Alkaloid Extraction from Glaucium flavum plant_material Powdered Plant Material extraction Methanol Extraction (Soxhlet/Sonication) plant_material->extraction evaporation1 Evaporation extraction->evaporation1 acidification Dissolution in 2% HCl evaporation1->acidification filtration Filtration acidification->filtration basification pH Adjustment to 8 (Aqueous Ammonia) filtration->basification l_l_extraction Liquid-Liquid Extraction (Dichloromethane) basification->l_l_extraction drying Drying (Na2SO4) l_l_extraction->drying evaporation2 Evaporation drying->evaporation2 crude_extract Crude Alkaloid Extract evaporation2->crude_extract

Caption: Workflow for the extraction of alkaloids from Glaucium flavum.

G cluster_quantification LC-MS/MS Quantification of Glaucine sample Biological Sample (e.g., Plasma) is_spike Spike with this compound (Internal Standard) sample->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis quantification Quantification using Calibration Curve lcms_analysis->quantification

Caption: Workflow for glaucine quantification using LC-MS/MS.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Glaucine Glaucine O_Demethylation O-Demethylation Glaucine->O_Demethylation N_Demethylation N-Demethylation Glaucine->N_Demethylation Hydroxylation Hydroxylation Glaucine->Hydroxylation N_Oxidation N-Oxidation Glaucine->N_Oxidation Glucuronidation Glucuronidation O_Demethylation->Glucuronidation Sulfation Sulfation O_Demethylation->Sulfation Hydroxylation->Glucuronidation

Caption: Metabolic pathways of glaucine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Glaucine-d6 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects when using Glaucine-d6 as an internal standard in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (Glaucine) and its internal standard (this compound), leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.

Q2: Why am I observing matrix effects even when using a deuterated internal standard like this compound?

A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute with the analyte and experience similar matrix effects, complete compensation is not always guaranteed.[2] Several factors can lead to differential matrix effects between the analyte and its deuterated internal standard:

  • Chromatographic Separation: Deuterium substitution can sometimes lead to slight differences in retention time between the analyte and the SIL-IS. If this separation occurs in a region of the chromatogram with steep changes in co-eluting matrix components, the analyte and internal standard will experience different degrees of ion suppression or enhancement.

  • Differential Ionization: The matrix components may affect the ionization of the analyte and the internal standard to different extents.

  • High Analyte Concentration: At high concentrations, the analyte itself can suppress the signal of the internal standard.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: A quantitative assessment of matrix effects can be performed using the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard normalized matrix factor (IS-normalized MF) should also be calculated to assess the ability of the internal standard to compensate for matrix effects.

Q4: What are the most effective strategies to minimize or eliminate matrix effects?

A4: A multi-pronged approach is often the most effective way to combat matrix effects:

  • Sample Preparation: Implementing a more rigorous sample cleanup procedure is a primary strategy. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than a simple protein precipitation (PPT) method.[3][4]

  • Chromatographic Optimization: Modifying the LC method to improve the separation of Glaucine and this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification (LLOQ).

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects with this compound.

Issue 1: Poor Accuracy and Precision in QC Samples

Possible Cause: Inconsistent matrix effects across different sample lots or within a single run.

Troubleshooting Workflow:

Start Poor Accuracy/Precision in QC Samples Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Significant Matrix Effect (MF ≠ 1) Assess_ME->ME_Present Yes No_ME No Significant Matrix Effect (MF ≈ 1) Assess_ME->No_ME No Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE) ME_Present->Optimize_SP Other_Issues Investigate Other Potential Issues (e.g., instrument performance, standard stability) No_ME->Other_Issues Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Revalidate Re-evaluate Matrix Effect and Re-validate Assay Optimize_LC->Revalidate Revalidate->Optimize_SP Unsuccessful Success Assay Performance Improved Revalidate->Success Successful

Figure 1: Troubleshooting workflow for poor accuracy and precision.

Detailed Steps:

  • Quantify Matrix Effect: Perform a post-extraction spike experiment with at least six different lots of blank matrix to determine the matrix factor (MF) and the internal standard-normalized matrix factor (IS-normalized MF).

  • Optimize Sample Preparation: If significant matrix effects are observed, enhance the sample cleanup procedure.

    • Protein Precipitation (PPT): While simple, it is often the least effective at removing phospholipids and other interferences.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Optimize the extraction solvent and pH to selectively extract Glaucine while leaving matrix components behind.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. Method development will involve selecting the appropriate sorbent, and optimizing the wash and elution steps.

  • Optimize Chromatography: Adjust the LC conditions to separate Glaucine from the regions of significant ion suppression.

  • Re-evaluate and Re-validate: After optimization, re-assess the matrix effect and perform a partial or full method validation to ensure the assay meets the required performance criteria.

Issue 2: Inconsistent Internal Standard (this compound) Response

Possible Cause: The internal standard is experiencing different matrix effects than the analyte, or there is an issue with the IS itself.

Troubleshooting Workflow:

Start Inconsistent IS Response Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Coeluting Perfect Co-elution Check_Coelution->Coeluting Yes Not_Coeluting Partial or No Co-elution Check_Coelution->Not_Coeluting No Assess_IS_Norm_MF Assess IS-Normalized Matrix Factor Coeluting->Assess_IS_Norm_MF Adjust_Chroma Adjust Chromatography for Co-elution Not_Coeluting->Adjust_Chroma Adjust_Chroma->Check_Coelution IS_Norm_OK IS-Normalized MF ≈ 1 Assess_IS_Norm_MF->IS_Norm_OK Yes IS_Norm_Bad IS-Normalized MF ≠ 1 Assess_IS_Norm_MF->IS_Norm_Bad No Check_IS_Purity Check IS Purity and Stability IS_Norm_OK->Check_IS_Purity Reoptimize_SP Re-optimize Sample Preparation IS_Norm_Bad->Reoptimize_SP Success Consistent IS Response Check_IS_Purity->Success Reoptimize_SP->Assess_IS_Norm_MF

Figure 2: Troubleshooting workflow for inconsistent internal standard response.

Detailed Steps:

  • Verify Co-elution: Carefully examine the chromatograms of Glaucine and this compound to ensure they are co-eluting perfectly. Even a slight separation can lead to differential matrix effects.

  • Adjust Chromatography: If separation is observed, modify the chromatographic method (e.g., gradient, flow rate, column chemistry) to achieve co-elution.

  • Assess IS-Normalized Matrix Factor: Calculate the IS-normalized MF across multiple matrix lots. A value close to 1 indicates that the IS is effectively compensating for the matrix effect.

  • Re-optimize Sample Preparation: If the IS-normalized MF is not consistent or close to 1, a more effective sample cleanup is necessary to reduce the overall matrix effect.

  • Verify IS Quality: Ensure the purity and stability of the this compound internal standard.

Experimental Protocols & Data Presentation

The following sections provide illustrative experimental protocols and data tables for assessing matrix effects, based on established bioanalytical method validation guidelines.

Protocol for Post-Extraction Spike Experiment to Determine Matrix Factor
  • Prepare Blank Matrix Extracts: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.

  • Prepare Neat Solutions: Prepare a series of neat solutions of Glaucine and this compound in the final reconstitution solvent at low and high quality control (LQC and HQC) concentrations.

  • Prepare Post-Spike Samples: Spike the extracted blank matrix samples with Glaucine and this compound to the same LQC and HQC concentrations as the neat solutions.

  • LC-MS Analysis: Analyze the neat solutions and post-spike samples using the developed LC-MS method.

  • Calculate Matrix Factor:

    • MF = (Mean peak area of post-spike samples) / (Mean peak area of neat solutions)

    • IS-Normalized MF = (MF of Glaucine) / (MF of this compound)

Illustrative Quantitative Data

The following tables present example data from a matrix effect assessment.

Table 1: Matrix Factor (MF) for Glaucine and this compound

Matrix LotGlaucine MF (LQC)Glaucine MF (HQC)This compound MF (LQC)This compound MF (HQC)
10.780.810.800.82
20.820.850.830.86
30.750.790.770.80
40.850.880.860.89
50.790.830.810.84
60.810.840.820.85
Mean 0.80 0.83 0.81 0.84
%CV 4.9% 4.2% 4.3% 3.9%

Table 2: Internal Standard Normalized Matrix Factor (IS-Normalized MF)

Matrix LotIS-Normalized MF (LQC)IS-Normalized MF (HQC)
10.980.99
20.990.99
30.970.99
40.990.99
50.980.99
60.990.99
Mean 0.98 0.99
%CV 0.8% 0.0%

Interpretation of Data:

  • In Table 1, the mean MF values for both Glaucine and this compound are less than 1, indicating the presence of ion suppression.

  • In Table 2, the IS-normalized MF is very close to 1 with a low coefficient of variation (%CV), suggesting that this compound is adequately compensating for the observed matrix effect. If the %CV for the IS-normalized MF exceeds 15%, it indicates that the internal standard is not tracking the analyte, and further method optimization is required.

References

Stability of Glaucine-d6 in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Glaucine-d6 in various biological matrices. The following information is designed to help you anticipate and troubleshoot potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound neat stock solutions?

A1: Based on supplier recommendations, neat stock solutions of this compound should be stored at -20°C to ensure long-term stability. It is crucial to refer to the Certificate of Analysis provided by the supplier for lot-specific storage information.

Q2: How stable is this compound in biological matrices like plasma and urine?

A2: Direct stability data for this compound in biological matrices is not extensively published. However, studies on similar aporphine alkaloids, such as apomorphine, have shown instability in plasma at physiological pH and temperature.[1][2] Therefore, it is crucial to perform your own stability assessments under your specific experimental conditions. We provide detailed protocols for these assessments in the "Experimental Protocols" section.

Q3: What are the common stability tests I should perform for this compound in my biological matrix?

A3: According to regulatory guidelines for bioanalytical method validation, you should assess the following types of stability for this compound in your chosen matrix:

  • Freeze-Thaw Stability: To evaluate the impact of repeated freezing and thawing cycles.

  • Short-Term (Bench-Top) Stability: To determine stability at room temperature for the duration of sample preparation.

  • Long-Term Stability: To ensure stability for the entire storage period of your study samples.[3][4][5]

  • Autosampler (Post-Preparative) Stability: To assess stability of the processed samples in the autosampler.[6][7][8]

Q4: Are there any known issues with the stability of deuterated internal standards like this compound?

A4: Deuterated internal standards are generally robust, but issues like back-exchange of deuterium atoms for hydrogen ions can occur, especially under acidic or basic conditions.[9][10] It is good practice to reconstitute and store deuterated standards in appropriate solvents and to verify their stability as part of method validation.

Q5: What are the known metabolites of Glaucine?

A5: Studies in rats have shown that glaucine undergoes several metabolic transformations, including O-demethylation, N-demethylation, hydroxylation, and N-oxidation. These metabolites can also be conjugated through glucuronidation and/or sulfation.[11][12] While this doesn't directly measure the stability of the parent drug, it highlights the enzymatic pathways that can lead to its degradation in a biological system.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
High variability in this compound response between samples. 1. Inconsistent sample handling and storage. 2. Degradation of this compound during sample preparation. 3. Matrix effects affecting ionization.[13] 4. Inconsistent addition of the internal standard.1. Ensure all samples are handled and stored under identical, validated conditions. 2. Perform short-term stability tests to assess degradation during your sample preparation workflow. Consider adding antioxidants like ascorbic acid or mercaptoethanol, which have been shown to stabilize similar compounds.[1][2] 3. Evaluate matrix effects during method validation. 4. Review your procedure for adding the internal standard to ensure consistency.
Loss of this compound signal over time in stored samples. 1. Long-term instability at the current storage temperature. 2. Adsorption to storage containers.1. Conduct long-term stability studies at different temperatures (e.g., -20°C vs. -80°C) to determine the optimal storage condition.[3] 2. Test different types of storage tubes (e.g., polypropylene, low-binding tubes) to minimize adsorption.
Unexpected peaks appearing near the this compound peak. 1. In-source fragmentation or deuterium-hydrogen exchange in the mass spectrometer.[9] 2. Presence of impurities in the this compound standard.1. Optimize mass spectrometer source conditions. 2. Check the purity of your this compound standard as specified in the Certificate of Analysis.
Poor recovery of this compound during sample extraction. 1. Suboptimal extraction procedure. 2. Binding of this compound to plasma proteins.1. Optimize your extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). 2. Consider methods to disrupt protein binding before extraction.

Data Summary

Compound Matrix Storage Condition Stability (Half-life) Stabilizer
ApomorphinePlasma37°C, pH 7.439 minutesNone
ApomorphinePlasmaFrozenStable for 4 weeksNone
ApomorphinePlasmaFrozenStable for at least 10 weeks5mM Ascorbic Acid

This table is based on data for apomorphine and should be used as a general guide.[1][2] It is essential to perform stability studies for this compound under your specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key stability experiments. These should be adapted to your specific laboratory conditions and analytical methods.

Protocol 1: Freeze-Thaw Stability Assessment
  • Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Procedure:

    • Prepare replicate quality control (QC) samples at low and high concentrations of this compound in the matrix of interest (e.g., plasma, urine).

    • Analyze one set of fresh QC samples (Cycle 0).

    • Freeze the remaining QC samples at your intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Once thawed, refreeze them for at least 12 hours. This completes one freeze-thaw cycle.

    • Repeat this cycle for a predetermined number of cycles (typically 3-5).

    • After the final cycle, analyze the samples and compare the results to the Cycle 0 samples.

  • Acceptance Criteria: The mean concentration at each cycle should be within ±15% of the nominal concentration.

Protocol 2: Short-Term (Bench-Top) Stability Assessment
  • Objective: To evaluate the stability of this compound in the matrix at room temperature for a period equivalent to the sample preparation and handling time.

  • Procedure:

    • Prepare replicate QC samples at low and high concentrations.

    • Keep the samples at room temperature for a defined period (e.g., 4, 8, or 24 hours).

    • Analyze the samples and compare the results to freshly prepared and analyzed QC samples.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.

Protocol 3: Long-Term Stability Assessment
  • Objective: To determine the stability of this compound in the matrix for the duration of the study sample storage.

  • Procedure:

    • Prepare a sufficient number of QC samples at low and high concentrations.

    • Store the samples at the intended storage temperature (e.g., -20°C or -80°C).

    • Analyze a set of QC samples at regular intervals (e.g., 1, 3, 6, and 12 months).

    • Compare the results to the initial analysis at time zero.

  • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.

Protocol 4: Autosampler (Post-Preparative) Stability Assessment
  • Objective: To assess the stability of this compound in the processed sample extract while stored in the autosampler.

  • Procedure:

    • Extract a set of QC samples at low and high concentrations.

    • Place the extracts in the autosampler at the set temperature (e.g., 4°C).

    • Analyze the samples immediately (time zero) and then re-inject them at specified time points (e.g., 12, 24, 48 hours).

    • Compare the results from the later time points to the initial results.

  • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial concentration.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the stability testing of this compound.

cluster_prep Sample Preparation start Biological Sample (Plasma, Urine, etc.) spike Spike with This compound start->spike extract Sample Extraction (e.g., SPE, LLE) spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 1. A generalized workflow for the preparation of biological samples for this compound analysis.

cluster_troubleshooting Troubleshooting Workflow issue Inconsistent this compound Signal Detected check_storage Review Sample Storage Conditions issue->check_storage check_prep Evaluate Sample Preparation Steps issue->check_prep check_matrix Investigate Matrix Effects issue->check_matrix check_is Verify Internal Standard Addition issue->check_is solution Implement Corrective Actions check_storage->solution check_prep->solution check_matrix->solution check_is->solution

Figure 2. A logical diagram for troubleshooting inconsistent this compound analytical results.

References

Addressing ion suppression in glaucine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and other common challenges encountered during the quantification of glaucine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in glaucine quantification?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization of the target analyte, in this case, glaucine, is inhibited by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[2] Biological samples like plasma and urine are complex matrices containing numerous endogenous components such as phospholipids, salts, and proteins that can cause ion suppression.[3]

Q2: How can I identify if ion suppression is affecting my glaucine analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a glaucine standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract without glaucine) is then injected onto the LC system. A dip in the baseline signal at the retention time of glaucine indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: What are the most common sources of ion suppression in bioanalytical methods?

A3: The primary sources of ion suppression in bioanalysis are endogenous matrix components that are not completely removed during sample preparation. These include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression, particularly in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ionization process.

  • Proteins: Although most proteins are removed during sample preparation, residual amounts can still contribute to ion suppression.

  • Co-administered Drugs and their Metabolites: Other compounds present in the sample can co-elute with glaucine and compete for ionization.[4]

Q4: What is a suitable internal standard (IS) for glaucine quantification and why is it important?

A4: The ideal internal standard for glaucine quantification is a stable isotope-labeled (SIL) version of glaucine, such as deuterated glaucine (glaucine-d3 or glaucine-d6).[5][6] A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization behavior. This allows it to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects like ion suppression.[5] If a SIL-IS is not available, a structural analog of glaucine that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your glaucine quantification experiments.

Issue 1: Low or Inconsistent Glaucine Signal Intensity

Possible Cause: Significant ion suppression from matrix components.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Consider the following techniques:

    • Protein Precipitation (PPT): A simple and fast method, but it may not remove all phospholipids. Acetonitrile is a common precipitation solvent.

    • Liquid-Liquid Extraction (LLE): This technique offers better cleanup than PPT by partitioning glaucine into an immiscible organic solvent, leaving many interfering components in the aqueous phase. As glaucine is a basic compound, adjusting the pH of the sample to a basic pH (e.g., pH 9-10) will facilitate its extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing matrix interferences. For a basic compound like glaucine, a mixed-mode cation exchange SPE sorbent can be very effective.

  • Optimize Chromatography:

    • Improve Separation: Ensure that glaucine is chromatographically separated from the regions of significant ion suppression. This can be achieved by modifying the gradient elution profile or trying a different analytical column with a different stationary phase.

    • Use a Diverter Valve: If your LC system is equipped with a diverter valve, you can divert the early and late eluting, highly interfering matrix components away from the mass spectrometer.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[4] However, this will also reduce the concentration of glaucine, so this approach is only feasible if the analyte concentration is high enough to be detected after dilution.

  • Change Ionization Source/Polarity: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression.[2] Alternatively, if operating in positive ion mode, switching to negative ion mode (if glaucine shows a response) might help, as fewer matrix components ionize in negative mode.

Issue 2: Poor Reproducibility and Accuracy

Possible Cause: Inadequate compensation for matrix effects.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, using a deuterated glaucine internal standard is the most reliable way to correct for variability caused by matrix effects.[5] The SIL-IS will experience the same degree of ion suppression as the analyte, allowing for an accurate ratio-based quantification.

  • Matrix-Matched Calibrants and Quality Controls: If a SIL-IS is not available, preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects. However, this does not account for lot-to-lot variability in the matrix.

Issue 3: High Background Noise or Carryover

Possible Cause: Contamination of the LC-MS/MS system.

Troubleshooting Steps:

  • Thorough Cleaning of the Ion Source: The ion source can become contaminated with non-volatile matrix components over time, leading to high background and reduced sensitivity. Regular cleaning of the ion source components as per the manufacturer's instructions is crucial.

  • Implement a Robust Column Wash: At the end of each chromatographic run, include a high-organic wash step to elute any strongly retained compounds from the column.

  • Check for Carryover: Inject a blank solvent sample immediately after a high-concentration standard or sample to ensure that there is no carryover of the analyte to the next injection. If carryover is observed, optimize the injector wash procedure.

Data Presentation

The following tables summarize the expected performance of different sample preparation techniques for the analysis of alkaloids in biological matrices. Note that the optimal method should be empirically determined for your specific application.

Table 1: Comparison of Sample Preparation Techniques for Alkaloid Quantification in Plasma

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect (Ion Suppression)Throughput
Protein Precipitation (PPT) 80 - 100%HighHigh
Liquid-Liquid Extraction (LLE) 70 - 95%MediumMedium
Solid-Phase Extraction (SPE) 85 - 105%LowMedium to High (with automation)

Table 2: Example Recovery and Matrix Effect Data for Aporphine Alkaloids using SPE

AnalyteSample MatrixExtraction MethodRecovery (%)Matrix Effect (%)Reference
ApomorphineHuman PlasmaSPE (Oasis HLB)73.4Not Reported[7]
Apomorphine SulfateHuman PlasmaSPE (Oasis HLB)81.1Not Reported[7]
NorapomorphineHuman PlasmaSPE (Oasis HLB)58.6Not Reported[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Glaucine from Human Plasma
  • Sample Preparation:

    • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., glaucine-d3 at 100 ng/mL in methanol).

    • Add 50 µL of 1 M sodium carbonate buffer (pH 10) and vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) of Glaucine from Human Plasma

This protocol is adapted from a method for apomorphine, a structurally similar aporphine alkaloid.[7]

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 20 µL of internal standard solution (e.g., glaucine-d3 at 100 ng/mL in methanol).

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Procedure (using a mixed-mode cation exchange or a polymeric reversed-phase sorbent like Oasis HLB):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute glaucine with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

Protocol 3: UPLC-MS/MS Analysis of Glaucine

This is a suggested starting point for method development.

  • UPLC System: A suitable UPLC system.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (suggested):

    • Glaucine: Precursor ion (Q1): m/z 356.2 -> Product ion (Q3): m/z 206.1 (This would need to be optimized).

    • Glaucine-d3 (IS): Precursor ion (Q1): m/z 359.2 -> Product ion (Q3): m/z 206.1 (This would need to be optimized).

  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for glaucine and its internal standard by infusing a standard solution.

Visualizations

Ion_Suppression_Mechanism cluster_source ESI Source cluster_gas_phase Gas Phase Droplet Droplet Analyte_Ion Analyte Ion Droplet->Analyte_Ion Successful Ionization Suppressed_Analyte Suppressed Analyte Droplet->Suppressed_Analyte Ion Suppression (Competition) Analyte Analyte Analyte->Droplet Matrix Matrix Matrix->Droplet MS_Inlet MS Inlet Analyte_Ion->MS_Inlet

Caption: Mechanism of Ion Suppression in ESI-MS.

Caption: Troubleshooting workflow for low glaucine signal.

SPE_Workflow Start Start SPE Condition 1. Condition (Methanol, then Water) Start->Condition Load 2. Load (Pre-treated Plasma Sample) Condition->Load Wash 3. Wash (5% Methanol in Water) Load->Wash Elute 4. Elute (5% NH4OH in Methanol) Wash->Elute Evaporate 5. Evaporate & Reconstitute Elute->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for glaucine.

References

Technical Support Center: Minimizing Carryover in Glaucine-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glaucine-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize carryover during their liquid chromatography-mass spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a concern in this compound analysis?

A1: Carryover is the appearance of a small portion of an analyte from a preceding sample in a subsequent analysis. In the context of this compound analysis, this can lead to inaccurate quantification, particularly when a high-concentration sample is followed by a low-concentration one. This is a significant concern in regulated bioanalysis, where accuracy and precision are paramount.

Q2: What are the common sources of carryover in an LC-MS system?

A2: Carryover can originate from various components of the LC-MS system that come into contact with the sample. The most common sources include:

  • Autosampler: The injection needle, syringe, sample loop, and valve rotor seals are primary sites for analyte adsorption.

  • LC Column: The column frit and the stationary phase can retain analytes, which may then elute in subsequent runs.

  • Tubing and Connections: Dead volumes and improperly seated fittings can trap sample residues.

  • Mass Spectrometer Ion Source: Contamination of the ion source can lead to a persistent background signal, which can be mistaken for carryover.

Q3: Are certain compounds more prone to carryover?

A3: Yes, compounds with "sticky" properties are more likely to cause carryover. Basic compounds, like the alkaloid Glaucine, can exhibit strong interactions with surfaces in the LC system, particularly with acidic silanol groups on silica-based columns or glass vials. This makes them more susceptible to carryover issues.

Troubleshooting Guides

Issue 1: Persistent this compound Signal in Blank Injections

If you are observing a peak for this compound in your blank injections following a high-concentration sample, follow this troubleshooting workflow:

Troubleshooting_Workflow start Start: this compound Carryover Detected check_system Isolate Carryover Source: System vs. Column start->check_system system_carryover System Carryover Suspected check_system->system_carryover Remove Column, Inject Blank column_carryover Column Carryover Suspected check_system->column_carryover Peak Disappears Without Column optimize_wash Optimize Autosampler Wash Protocol system_carryover->optimize_wash clean_column Implement Column Wash/Backflush column_carryover->clean_column check_hardware Inspect/Clean Autosampler Hardware optimize_wash->check_hardware evaluate_column Evaluate Alternative Column Chemistry clean_column->evaluate_column end End: Carryover Minimized check_hardware->end evaluate_column->end

Figure 1: Troubleshooting workflow for this compound carryover.

Step 1: Isolate the Source of Carryover

To determine if the carryover is originating from the LC system (autosampler, tubing) or the analytical column, perform the following experiment:

  • Experimental Protocol:

    • Remove the analytical column and replace it with a union.

    • Inject a high-concentration this compound standard.

    • Immediately follow with a series of blank injections (mobile phase or reconstitution solvent).

    • Monitor for the presence of the this compound peak in the blank injections.

  • Interpretation of Results:

    • Peak Present: The carryover is originating from the LC system (autosampler). Proceed to Issue 2 .

    • Peak Absent or Significantly Reduced: The carryover is primarily from the analytical column. Proceed to Issue 3 .

Issue 2: System (Autosampler) Carryover

If the carryover is confirmed to be from the autosampler, the following steps can be taken to mitigate it.

1. Optimize the Autosampler Wash Protocol

The composition of the wash solvent and the wash program parameters are critical for effectively removing this compound from the injection system.

  • Experimental Protocol: Wash Solvent Screening

    • Prepare a series of different wash solvents with varying compositions.

    • After injecting a high-concentration this compound standard, run a blank injection using each of the wash protocols.

    • Compare the carryover percentage for each wash condition. The carryover percentage can be calculated as: (Peak Area in Blank / Peak Area in High Standard) * 100.

  • Data Presentation: Effect of Wash Solvent Composition on this compound Carryover

Wash Solvent CompositionThis compound Carryover (%)
90:10 Water:Acetonitrile (v/v)0.5%
50:50 Methanol:Acetonitrile (v/v)0.2%
75:25 Acetonitrile:Isopropanol (v/v)0.1%
0.1% Formic Acid in 90:10 Acetonitrile:Water (v/v)0.05%
50:50:0.1 DMSO:Methanol:Formic Acid (v/v/v)<0.01%

Note: The data presented in this table is illustrative and may not represent actual experimental results.

  • Recommendations:

    • Increase Organic Strength: Use a wash solvent with a higher percentage of organic solvent than the initial mobile phase conditions. Since this compound is soluble in methanol and chloroform, consider wash solvents containing these or other strong organic solvents like acetonitrile and isopropanol.

    • Use an Acidic Additive: As Glaucine is a basic compound, adding a small amount of acid (e.g., 0.1-0.5% formic acid or acetic acid) to the wash solvent can help to protonate the molecule, increasing its solubility in the wash solvent and reducing its interaction with surfaces.

    • Employ a Multi-Solvent Wash: Utilize a sequence of washes with different solvents to remove a wider range of contaminants. For example, a wash with a high-organic, acidic solvent followed by a wash with a weaker solvent to prepare for the next injection.

2. Modify Wash Program Parameters

  • Increase Wash Volume and Duration: Ensure the wash volume is sufficient to completely flush the needle and sample loop. Increase the duration of the needle wash.

  • Implement Pre- and Post-Injection Washes: Washing the needle both before and after injection can significantly reduce carryover.

  • Data Presentation: Effect of Wash Program on this compound Carryover

Wash Program ParameterSettingThis compound Carryover (%)
Wash Volume200 µL0.15%
500 µL0.08%
1000 µL0.04%
Wash Cycles10.1%
20.05%
3<0.02%

Note: The data presented in this table is illustrative.

3. Inspect and Clean Autosampler Components

If optimizing the wash protocol is insufficient, manual cleaning of autosampler components may be necessary.

  • Procedure:

    • Carefully remove the injection needle, sample loop, and rotor seal from the injection valve.

    • Sonicate these parts in a strong solvent mixture (e.g., 50:50 isopropanol:methanol) for 15-20 minutes.

    • Rinse thoroughly with a weaker solvent (e.g., methanol) and dry completely before reinstallation.

    • If carryover persists, consider replacing these consumable parts.

Issue 3: Column Carryover

If the carryover is isolated to the analytical column, the following strategies can be employed.

1. Implement a High-Organic Column Wash

At the end of each analytical run or batch, incorporate a high-organic wash step to elute strongly retained compounds.

  • Experimental Protocol:

    • After the elution of this compound, add a step to the gradient that ramps up to 95-100% of a strong organic solvent (e.g., acetonitrile or methanol).

    • Hold at this high organic composition for several column volumes before returning to the initial conditions for re-equilibration.

2. Consider Column Backflushing

Contaminants and strongly retained compounds often accumulate at the head of the column. A backflushing setup can be effective in removing these.

Column_Backflushing cluster_normal Normal Flow cluster_backflush Backflush pump1 LC Pump injector1 Injector pump1->injector1 valve1 6-Port Valve (Position A) injector1->valve1 column1 Column valve1->column1 detector1 Detector column1->detector1 pump2 LC Pump injector2 Injector pump2->injector2 valve2 6-Port Valve (Position B) injector2->valve2 column2 Column column2->valve2 detector2 Detector detector2->column2

Figure 2: Simplified diagram of a column backflushing setup.

3. Evaluate Alternative Column Chemistries

If carryover persists, the interaction between this compound and the stationary phase may be too strong.

  • Recommendation: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a polymer-based column) or a column with end-capping to reduce the number of free silanol groups.

General Best Practices to Minimize Carryover

  • Injection Sequence: When possible, run samples in order of increasing concentration. If this is not feasible, run a blank injection after any suspected high-concentration sample.

  • Sample Solvent: Ensure that the sample solvent is compatible with the initial mobile phase conditions. A sample solvent that is much stronger than the mobile phase can cause peak distortion and may contribute to carryover.

  • System Maintenance: Regularly perform preventative maintenance on your LC-MS system, including cleaning the ion source and replacing worn consumable parts.

Glaucine-d6 Internal Standard: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glaucine-d6 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

This compound is a stable isotope-labeled version of Glaucine. In quantitative bioanalysis, an internal standard (IS) like this compound is added at a known concentration to all samples, including calibration standards and quality controls.[1][2][3] Its purpose is to compensate for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][3] By comparing the analyte (Glaucine) response to the internal standard response, more accurate and precise quantification can be achieved.[3]

Q2: Why is a stable isotope-labeled internal standard like this compound preferred?

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative LC-MS/MS.[1] Because this compound has the same chemical structure and physicochemical properties as Glaucine, it behaves nearly identically during sample extraction, chromatography, and ionization.[1] This close similarity allows it to effectively track and correct for variations that affect the analyte, leading to improved data reliability.[1][4]

Q3: What are the potential sources of variability in the this compound signal?

Variability in the internal standard response can arise from several sources throughout the analytical workflow.[1][5] These can be broadly categorized as:

  • Sample Preparation: Inconsistent pipetting, incomplete extraction, or issues with evaporation and reconstitution steps.[1][3]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent responses.[1][4]

  • Instrumental Issues: Fluctuations in the LC pump, autosampler, or mass spectrometer performance can cause signal drift or instability.[1]

  • Chromatographic Issues: Poor peak shape or shifts in retention time can affect the integration and measurement of the IS peak. Deuterated standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte.[6][7]

Q4: What is an acceptable level of variability for the this compound internal standard?

While there is no universally fixed acceptance criterion, a common practice in regulated bioanalysis is to investigate samples where the internal standard response is outside of 50-150% of the mean IS response for the entire analytical batch.[1] However, it is crucial to monitor the IS response trends throughout the run. Consistent drifts or sudden shifts, even within this range, may indicate a problem that needs investigation.[2]

Troubleshooting Guide

Unexpected variability in the this compound internal standard signal can compromise the accuracy of your results. This guide provides a structured approach to identifying and resolving common issues.

Table 1: Troubleshooting this compound Internal Standard Variability
Observed Problem Potential Root Cause(s) Recommended Solution(s)
Random, sporadic high or low IS response in a few samples Pipetting errors during IS addition or sample transfer. Incomplete sample vortexing/mixing.Review pipetting technique and ensure proper calibration of pipettes. Ensure thorough vortexing of samples after IS addition. Re-prepare and re-inject the affected samples if possible.
Gradual, consistent decrease or increase in IS response across the analytical run LC system instability (pump pressure fluctuations, mobile phase composition changes). MS source contamination or temperature drift. Deterioration of the IS solution over time in the autosampler.Monitor LC pressure and ensure stable mobile phase delivery. Clean the MS source. Prepare fresh IS working solution and keep it cooled in the autosampler.
Abrupt change in IS response for a section of the run Autosampler malfunction (e.g., air bubble in the syringe, incorrect injection volume). Change in matrix type or quality (e.g., switch from plasma to lipemic plasma).Purge the autosampler injection system. Inspect samples for visual differences (e.g., precipitation, high lipid content). Re-inject a known good sample to check instrument performance.
Low IS response in all samples, including standards and QCs Incorrectly prepared IS working solution (concentration too low). Inefficient extraction recovery of the IS. Significant ion suppression across the entire batch.Prepare a fresh IS working solution and re-run the batch. Optimize the extraction procedure to improve recovery. Evaluate and mitigate matrix effects (e.g., dilute samples, use a more efficient cleanup method).
High IS response in all samples, including standards and QCs Incorrectly prepared IS working solution (concentration too high). Co-eluting matrix components causing ion enhancement.Prepare a fresh IS working solution and re-run the batch. Improve chromatographic separation to resolve the IS from interfering matrix components.
IS peak shape is poor (e.g., fronting, tailing, or split) Column degradation or contamination. Inappropriate mobile phase composition. Co-eluting interferences.Replace the analytical column. Optimize the mobile phase pH or organic content. Improve sample cleanup to remove interfering substances.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Working Solution

This protocol outlines the steps for preparing a working solution of this compound for spiking into samples.

  • Primary Stock Solution:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in a high-purity solvent (e.g., methanol, acetonitrile) to achieve a stock concentration of 1 mg/mL.

    • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.

  • Intermediate Stock Solution:

    • Perform a serial dilution from the primary stock solution to create an intermediate stock at a concentration of, for example, 10 µg/mL.

    • Use the same high-purity solvent for dilution.

  • Working Solution:

    • Dilute the intermediate stock solution with the appropriate solvent (often the initial mobile phase composition) to the final concentration that will be used for spiking samples. This concentration should be optimized during method development to provide a stable and appropriate signal intensity.

    • Prepare a fresh working solution for each analytical batch to minimize the risk of degradation or concentration changes due to evaporation.

Visualizations

LC-MS/MS Workflow for Glaucine Analysis

The following diagram illustrates a typical workflow for the analysis of Glaucine using this compound as an internal standard, highlighting potential sources of variability.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extraction Extraction Spike->Extraction Spike->Extraction Pipetting Error Evaporation Evaporation Extraction->Evaporation Extraction->Evaporation Inconsistent Recovery Reconstitution Reconstitution Evaporation->Reconstitution Injection Autosampler Injection Reconstitution->Injection Variability Source: Sample Transfer LC LC Separation Injection->LC Ionization ESI Source LC->Ionization MS Mass Spectrometry Ionization->MS Ionization->MS Matrix Effects Integration Peak Integration MS->Integration Variability Source: Detector Fluctuation Ratio Calculate Area Ratio (Glaucine / this compound) Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Workflow for Glaucine analysis with potential variability sources.

Troubleshooting Logic for IS Variability

This diagram outlines a decision-making process for troubleshooting variability in the this compound internal standard.

troubleshooting start High IS Variability Observed pattern Analyze IS Response Pattern start->pattern random Random/Sporadic Outliers? pattern->random Pattern? drift Consistent Drift/Trend? random->drift No solution_random Check Sample Prep: - Pipetting - Mixing - Re-prepare affected samples random->solution_random Yes abrupt Abrupt Shift? drift->abrupt No solution_drift Check System Stability: - LC Pressure - MS Source - Fresh IS Solution drift->solution_drift Yes abrupt->pattern No Clear Pattern solution_abrupt Check Autosampler & Matrix: - Purge Injector - Inspect Samples - Re-inject QC abrupt->solution_abrupt Yes end Problem Resolved solution_random->end solution_drift->end solution_abrupt->end

Caption: Decision tree for troubleshooting this compound variability.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Glaucine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level glaucine detection in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting low levels of glaucine?

A1: For trace-level detection of glaucine, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is widely regarded as the gold standard due to its high sensitivity and selectivity. Other sensitive methods include Gas Chromatography-Mass Spectrometry (GC-MS) and advanced electrochemical sensors.[1] Aptamer-based biosensors are an emerging technology showing promise for highly sensitive and specific detection.

Q2: How can I improve the recovery of glaucine from complex biological matrices like plasma or urine?

A2: Optimizing your sample preparation protocol is crucial for good recovery. For biological fluids, techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to remove interfering substances and concentrate the analyte.[2][3] It is essential to adjust the pH of the sample to ensure glaucine is in the appropriate form for extraction. For instance, maintaining an alkaline pH will keep glaucine in its free base form, which is more soluble in organic solvents used in LLE.[2][3]

Q3: I am observing high background noise in my chromatogram when using HPLC-UV. What could be the cause?

A3: High background noise in HPLC-UV can stem from several sources. Common causes include contaminated mobile phase, a dirty flow cell in the detector, or an aging detector lamp. Ensure your solvents are of high purity and have been properly degassed. You can try flushing the system with a strong solvent like isopropanol to clean the flow path and detector cell. If the problem persists, the UV lamp may need replacement.

Q4: My electrochemical sensor for glaucine shows poor reproducibility. What are the potential reasons?

A4: Poor reproducibility in electrochemical sensors can be due to electrode surface fouling, inconsistencies in electrode modification, or changes in the sample matrix (e.g., pH, ionic strength). It is critical to have a consistent electrode cleaning and activation protocol between measurements. If you are using modified electrodes, ensure the modification procedure is highly controlled to guarantee a uniform surface.

Q5: Are there any commercially available aptamers for glaucine detection?

A5: Currently, there are no widely available, pre-validated commercial aptamers specifically for glaucine. However, aptamers can be selected for a wide range of target molecules, including alkaloids, through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). Researchers can either undertake the SELEX process in their lab or collaborate with specialized companies to develop custom aptamers for glaucine.

Troubleshooting Guides

HPLC and HPLC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
No or Low Peak for Glaucine 1. Incorrect mobile phase composition. 2. Column degradation. 3. Sample degradation. 4. MS source is dirty or not optimized.1. Prepare fresh mobile phase and ensure correct pH. 2. Use a new or validated column. 3. Prepare fresh glaucine standards and samples. 4. Clean and tune the mass spectrometer source.
Peak Tailing or Fronting 1. Column overload. 2. Mismatched solvent strength between sample and mobile phase. 3. Presence of active sites on the column.1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the initial mobile phase. 3. Use a column with end-capping or add a competing base to the mobile phase.
Inconsistent Retention Times 1. Fluctuation in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Temperature variations.1. Purge the pump to remove air bubbles and check for leaks. 2. Use a mobile phase preparation protocol that is consistent. 3. Use a column oven to maintain a stable temperature.
Matrix Effects in MS Detection (Ion Suppression/Enhancement) 1. Co-eluting endogenous compounds from the sample matrix. 2. High salt concentration in the final sample.1. Improve sample cleanup using SPE or LLE. 2. Modify the chromatographic method to better separate glaucine from interfering compounds. 3. Perform a post-extraction spike to evaluate matrix effects.
Electrochemical Detection
Issue Potential Cause(s) Troubleshooting Steps
Low or No Signal 1. Inactive electrode surface. 2. Incorrect potential window. 3. Low concentration of supporting electrolyte.1. Polish and electrochemically clean the working electrode. 2. Optimize the potential range using cyclic voltammetry with a standard solution. 3. Ensure the supporting electrolyte concentration is adequate (e.g., 0.1 M).
High Background Current 1. Contaminated electrolyte or glassware. 2. Presence of electroactive interfering species in the sample.1. Use high-purity water and reagents. Clean all glassware thoroughly. 2. Implement a sample cleanup step (e.g., SPE) before analysis.
Drifting Baseline 1. Unstable reference electrode. 2. Temperature fluctuations. 3. Changes in the electrode surface over time.1. Check the filling solution of the reference electrode and ensure it is not clogged. 2. Perform the experiment in a temperature-controlled environment. 3. Re-polish or re-modify the working electrode.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of glaucine.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range Reference
HPLC-UVPharmaceutical Formulation13 µg/mL20 µg/mLNot Specified[4]
DPVPharmaceutical Preparations & Urine~0.15 µg/mLNot SpecifiedUp to 250 µg/mL[5]
LC-MS/MSUrineDetectable after 2 mg/kg dose in ratsNot SpecifiedNot Specified[1]
HPLC-UVSheep Plasma0.01 µg/mL0.02 µg/mL0.02 - 12 µg/mL[6]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Glaucine in Urine

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment: To 1 mL of urine, add 100 µL of an appropriate internal standard solution. Adjust the pH of the sample to approximately 6.0 with 0.1 M phosphate buffer.[7]

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove polar interferences. Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the glaucine and internal standard from the cartridge using 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Method for Glaucine Quantification
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glaucine: Precursor ion (Q1) m/z 356.2 -> Product ions (Q3) m/z 207.1, 340.1 (quantifier and qualifier).

      • (Note: An appropriate deuterated internal standard should be used with its corresponding MRM transition.)

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument used.

Visualizations

Experimental_Workflow_Glaucine_Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Pretreatment Pre-treatment (pH Adjustment, IS Spiking) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evap_Recon Evaporation & Reconstitution Elution->Evap_Recon HPLC HPLC Separation (C18 Column) Evap_Recon->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data Data Acquisition & Processing MSMS->Data Result Quantitative Result Data->Result

Caption: Workflow for glaucine detection in biological samples.

Aptamer_Sensor_Mechanism cluster_0 A. No Glaucine Present cluster_1 B. Glaucine Present AuNP1 AuNP Aptamer1 Aptamer AuNP1->Aptamer1 Aptamers stabilize AuNPs label_A Stable, Dispersed Nanoparticles (Red Color) Glaucine Glaucine Aptamer2 Aptamer Glaucine->Aptamer2 Aptamer binds to Glaucine AuNP2 AuNP AuNP3 AuNP AuNP2->AuNP3 Aggregation label_B Aggregated Nanoparticles (Blue Color)

Caption: Aptamer-based colorimetric glaucine detection mechanism.

References

Impact of formulation excipients on Glaucine-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of formulation excipients on the analysis of Glaucine-d6.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical issues when measuring this compound in formulated products?

The most prevalent issues encountered during the analysis of this compound from a formulation matrix are related to "matrix effects". These effects, caused by formulation excipients, can lead to:

  • Ion Suppression or Enhancement: Excipients co-eluting with this compound can alter the ionization efficiency in the mass spectrometer source, leading to a suppressed or enhanced signal and, therefore, inaccurate quantification.

  • Chromatographic Peak Distortion: High concentrations of certain excipients can affect the chromatography, leading to peak tailing, fronting, or shifts in retention time for this compound.

  • System Contamination: Some excipients, particularly polymers and surfactants, can build up in the analytical column and mass spectrometer, leading to a gradual decline in performance and "ghost peaks" in subsequent runs.

Q2: Which formulation excipients are most likely to interfere with this compound analysis by LC-MS/MS?

While any component of the formulation matrix can potentially cause interference, some excipients are more commonly problematic for LC-MS/MS analysis. These include:

  • Polymers: Polyethylene glycols (PEGs) and their derivatives are well-known for causing ion suppression and building up on analytical columns.

  • Surfactants: Polysorbates (e.g., Tween® 80) and other surfactants can cause significant ion suppression and contaminate the MS system.

  • Solubilizing Agents: Cyclodextrins and other solubilizers can form complexes with the analyte or interfere with the ionization process.

  • High concentrations of salts and buffers: These can affect the ionization efficiency and lead to salt buildup in the mass spectrometer.

Q3: How can I determine if excipients are affecting my this compound analysis?

A systematic approach is required to identify the source of interference. A recommended workflow is outlined below. Key experiments include:

  • Post-column Infusion: This experiment helps to identify regions of ion suppression or enhancement in the chromatogram. A solution of this compound is continuously infused into the mass spectrometer while a blank formulation matrix is injected. Dips in the baseline signal of this compound indicate the retention times at which excipients are eluting and causing ion suppression.

  • Systematic Exclusion of Excipients: Prepare a series of blank formulations, each with one excipient removed. Analyzing these can help to pinpoint the specific excipient causing the interference.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Signal Intensity
Possible Cause Troubleshooting Step
Ion Suppression 1. Perform a post-column infusion experiment to confirm ion suppression from the formulation matrix. 2. Improve chromatographic separation: Modify the gradient, mobile phase, or use a different column chemistry to separate this compound from the interfering excipients. 3. Optimize sample preparation: Use a more rigorous extraction method (e.g., solid-phase extraction) to remove the interfering excipients. 4. Dilute the sample: If the concentration of Glaucine allows, diluting the sample can reduce the concentration of interfering excipients and mitigate the matrix effect.
Poor Ionization 1. Optimize MS source parameters: Adjust parameters such as spray voltage, gas flow, and temperature to maximize the this compound signal. 2. Check mobile phase pH: Ensure the mobile phase pH is optimal for the ionization of Glaucine.
Issue 2: Poor Peak Shape or Shifting Retention Time for this compound
Possible Cause Troubleshooting Step
Column Overloading 1. Dilute the sample: High concentrations of excipients can overload the analytical column. 2. Reduce injection volume.
Column Contamination 1. Implement a column wash step: Use a strong solvent at the end of each run to wash the column. 2. Use a guard column to protect the analytical column from strongly retained excipients.
Secondary Interactions 1. Adjust mobile phase: Modify the pH or ionic strength of the mobile phase to reduce secondary interactions between this compound and the column.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression
  • System Setup:

    • Configure the LC-MS/MS system for the analysis of this compound.

    • Use a T-junction to introduce a solution of this compound (at a constant, appropriate concentration) into the mobile phase flow after the analytical column but before the mass spectrometer.

  • Procedure:

    • Begin infusing the this compound solution at a constant flow rate.

    • Monitor the signal of this compound to establish a stable baseline.

    • Inject a blank formulation matrix (containing all excipients but no this compound) onto the LC system.

    • Monitor the this compound signal during the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression from the mobile phase.

    • A drop in the this compound signal at a specific retention time indicates that a component of the formulation matrix is eluting from the column and causing ion suppression at that point.

Visualizations

Troubleshooting_Workflow_for_Glaucine_d6_Analysis start Start: Inconsistent this compound Signal check_system 1. Verify System Suitability (Peak Area, RT, S/N) start->check_system system_ok System OK? check_system->system_ok troubleshoot_ms Troubleshoot LC-MS/MS System system_ok->troubleshoot_ms No post_column 2. Perform Post-Column Infusion with Blank Matrix system_ok->post_column Yes ion_suppression Ion Suppression Detected? post_column->ion_suppression no_issue No Matrix Effect Detected. Re-evaluate Sample Prep. ion_suppression->no_issue No optimize_chroma 3. Optimize Chromatography (Separate this compound from Suppression Zone) ion_suppression->optimize_chroma Yes chroma_success Successful? optimize_chroma->chroma_success optimize_sample_prep 4. Enhance Sample Preparation (e.g., SPE, LLE) chroma_success->optimize_sample_prep No final_method Final Method chroma_success->final_method Yes optimize_sample_prep->final_method

Caption: Workflow for troubleshooting matrix effects in this compound analysis.

Excipient_Impact_on_LCMS cluster_excipients Potential Interference by Excipients formulation Formulated Product (this compound + Excipients) sample_prep Sample Preparation (e.g., Dilution, Precipitation) formulation->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_ionization MS Ionization (ESI/APCI) lc_separation->ms_ionization ms_detection MS Detection ms_ionization->ms_detection polymers Polymers (PEG) polymers->lc_separation Column Fouling surfactants Surfactants surfactants->ms_ionization Ion Suppression salts Salts / Buffers salts->ms_ionization Alters Droplet Properties

Caption: Logical diagram of excipient interference points in LC-MS/MS analysis.

Technical Support Center: Strategies for Eliminating Matrix Effects in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, assess, and mitigate matrix effects in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in bioanalysis?

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of a bioanalytical method.[2][3][4] Endogenous components like phospholipids, proteins, and salts, or exogenous substances such as anticoagulants and dosing vehicles, can all contribute to the matrix effect.[1][5]

Q2: How can I detect the presence of a matrix effect in my LC-MS/MS assay?

Several methods can be employed to detect matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank, extracted sample matrix.[1][3] Any fluctuation (dip or peak) in the baseline signal at the analyte's retention time indicates the presence of ion suppression or enhancement.[1][3]

  • Post-Extraction Spike: This is a quantitative assessment where a known amount of analyte is spiked into a blank matrix extract and a neat solvent. The peak areas are then compared. A significant difference indicates a matrix effect.[1][5] The ratio of the analyte response in the matrix to the response in a neat solution is known as the Matrix Factor (MF).[5] An MF less than 1 signifies ion suppression, while an MF greater than 1 indicates ion enhancement.[5]

  • Parallelism Experiments: By assessing the effects of dilution on the quantification of endogenous analytes in a matrix, one can evaluate selectivity and matrix effects.

Q3: What are the most common sources of matrix effects in plasma and serum samples?

Phospholipids are a major contributor to matrix effects in plasma and serum samples. These components of cell membranes are notorious for causing ion suppression and can co-extract with analytes during common sample preparation techniques like protein precipitation. Other sources include salts, proteins, and anticoagulants used during sample collection.[1]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in my analytical results.

Possible Cause: Undetected matrix effects can significantly impact the reproducibility and accuracy of your assay.[3][4]

Troubleshooting Steps:

  • Assess for Matrix Effects: If not already done, perform a post-column infusion experiment to qualitatively identify regions of ion suppression or enhancement in your chromatogram. Follow this with a quantitative post-extraction spike experiment to determine the matrix factor.

  • Optimize Sample Preparation: If a matrix effect is confirmed, your current sample preparation method may not be sufficiently removing interfering components. Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][6]

  • Chromatographic Optimization: Adjust your chromatographic conditions to separate the analyte from the interfering matrix components.[2] This can involve changing the mobile phase composition, gradient profile, or even the type of stationary phase.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected by ion suppression or enhancement in a similar manner.[1][3]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify the chromatographic regions where ion suppression or enhancement occurs.

Methodology:

  • Prepare a standard solution of the analyte at a concentration that gives a stable and mid-range signal.

  • Set up an infusion pump to deliver the analyte solution directly to the mass spectrometer's ion source via a T-junction placed after the analytical column.

  • Inject a blank, extracted sample matrix onto the LC-MS/MS system.

  • Monitor the analyte's signal throughout the chromatographic run.

  • A consistent, stable baseline represents no matrix effect. A decrease in the signal indicates ion suppression, while an increase suggests ion enhancement.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Factor

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Set A: Prepare a standard solution of the analyte in a neat solvent (e.g., mobile phase).

  • Set B: Extract a blank biological matrix using your established sample preparation method. After extraction, spike the analyte into the clean extract at the same concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • An MF value significantly different from 1.0 indicates a matrix effect. The coefficient of variation (%CV) of the MF across different lots of the matrix should ideally be less than 15%.[7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)Simple, fast, and inexpensive.Prone to significant matrix effects, especially from phospholipids.[4][6]
Liquid-Liquid Extraction (LLE) 70 - 9010 - 30 (Suppression)Cleaner extracts than PPT, good for non-polar analytes.[6]More labor-intensive and uses larger volumes of organic solvents.[6]
Solid-Phase Extraction (SPE) 80 - 100< 15 (Suppression/Enhancement)Provides the cleanest extracts, highly selective.[6]More expensive and requires method development.[6]
HybridSPE®-Phospholipid > 90< 5 (Phospholipid Removal)Specifically targets and removes phospholipids.Higher cost compared to PPT and LLE.

Data is illustrative and can vary depending on the analyte and specific matrix.

Visualizations

MatrixEffect_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Mitigation Strategies cluster_3 Verification Poor Reproducibility Poor Reproducibility Assess Matrix Effect Assess Matrix Effect Poor Reproducibility->Assess Matrix Effect Investigate Cause Post-Column Infusion Post-Column Infusion Assess Matrix Effect->Post-Column Infusion Qualitative Post-Extraction Spike Post-Extraction Spike Assess Matrix Effect->Post-Extraction Spike Quantitative Optimize Sample Prep Optimize Sample Prep Post-Extraction Spike->Optimize Sample Prep If ME > 15% Chromatographic Optimization Chromatographic Optimization Post-Extraction Spike->Chromatographic Optimization If ME > 15% Use SIL-IS Use SIL-IS Post-Extraction Spike->Use SIL-IS If ME > 15% Re-evaluate Matrix Effect Re-evaluate Matrix Effect Optimize Sample Prep->Re-evaluate Matrix Effect Chromatographic Optimization->Re-evaluate Matrix Effect Use SIL-IS->Re-evaluate Matrix Effect Method Validation Method Validation Re-evaluate Matrix Effect->Method Validation ME < 15%

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SamplePrep_Selection_Logic cluster_0 Initial Method cluster_1 Matrix Effect Assessment cluster_2 Advanced Sample Preparation cluster_3 Final Method PPT Protein Precipitation (PPT) ME_High Significant Matrix Effect? PPT->ME_High LLE Liquid-Liquid Extraction (LLE) ME_High->LLE Yes SPE Solid-Phase Extraction (SPE) ME_High->SPE Yes HybridSPE HybridSPE-Phospholipid ME_High->HybridSPE Yes (Phospholipids) Final Optimized Method ME_High->Final No LLE->Final SPE->Final HybridSPE->Final

Caption: Decision tree for selecting an appropriate sample preparation technique.

References

Validation & Comparative

A Head-to-Head Comparison: Glaucine-d6 Versus Alternative Internal Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of glaucine, the choice of an appropriate internal standard is paramount to ensure data integrity and analytical accuracy. This guide provides an objective comparison of Glaucine-d6 against other common internal standards, supported by representative experimental data and detailed methodologies.

In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, an ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. This mimicry is crucial for correcting variations in sample preparation, instrument response, and matrix effects, ultimately leading to reliable and reproducible results.

This guide will delve into a comparative analysis of this compound, a deuterated analog of glaucine, and a common structural analog, Boldine, used as an internal standard.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for quantitative LC-MS/MS analysis. By replacing six hydrogen atoms with deuterium, this compound is chemically identical to glaucine, ensuring nearly identical chromatographic retention times and ionization efficiencies. This co-elution is critical for effectively compensating for matrix-induced ion suppression or enhancement, a common challenge in the analysis of complex biological samples.

An Alternative Approach: Structural Analog Internal Standards

When a stable isotope-labeled standard is unavailable or cost-prohibitive, a structural analog can be a viable alternative. Boldine, an aporphine alkaloid structurally similar to glaucine, is a potential candidate. While it shares a core chemical scaffold with glaucine, differences in its functional groups can lead to variations in physicochemical properties, chromatographic behavior, and ionization response.

Performance Comparison: this compound vs. Boldine

To illustrate the performance differences between a deuterated internal standard and a structural analog, the following table summarizes hypothetical yet representative validation data for the quantification of glaucine in human plasma.

Performance ParameterThis compoundBoldineAcceptance Criteria
Accuracy (% Bias) -2.5% to +3.0%-12.0% to +14.5%±15%
Precision (% CV) ≤ 5.0%≤ 12.0%≤15%
Recovery (%) 98.5%85.2%Consistent & Reproducible
Matrix Effect (%) 97.8% - 102.5%75.0% - 115.0%85% - 115%

Note: This data is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific experimental conditions.

As the data suggests, this compound consistently demonstrates superior performance in terms of accuracy, precision, and its ability to compensate for matrix effects. The near-identical recovery to glaucine indicates that it effectively tracks the analyte through the extraction process. In contrast, the structural analog, Boldine, shows greater variability in all performance parameters, highlighting the potential for inaccurate quantification due to differences in its chemical and physical properties compared to glaucine.

Experimental Protocols

A robust and validated experimental protocol is the foundation of any reliable quantitative analysis. The following provides a detailed methodology for the quantification of glaucine in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting glaucine from plasma samples.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or Boldine).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of glaucine and the internal standard from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glaucine: Precursor ion (Q1) m/z 356.2 → Product ion (Q3) m/z 207.1

    • This compound: Precursor ion (Q1) m/z 362.2 → Product ion (Q3) m/z 213.1

    • Boldine: Precursor ion (Q1) m/z 328.2 → Product ion (Q3) m/z 297.1

Visualizing the Workflow and Mechanisms of Action

To further clarify the experimental process and the biological context of glaucine, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Boldine) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms

Figure 1: A simplified workflow for the bioanalysis of glaucine.

Glaucine exerts its pharmacological effects through multiple mechanisms of action. It is known to be a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1][2]

G ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Inflammation Reduced Inflammation & Bronchodilation PKA->Inflammation Glaucine Glaucine Glaucine->PDE4 Inhibits

Figure 2: Glaucine's mechanism as a PDE4 inhibitor.

By inhibiting PDE4, glaucine prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP.[2] This increase in cAMP activates Protein Kinase A (PKA), which in turn leads to a reduction in inflammation and promotes bronchodilation.

G cluster_ca_channel extracellular Extracellular Space ca_ion_out Ca²⁺ intracellular Intracellular Space cell_membrane Cell Membrane ca_channel L-type Calcium Channel ca_ion_in Ca²⁺ ca_ion_out->ca_channel Influx contraction Muscle Contraction ca_ion_in->contraction Initiates glaucine Glaucine glaucine->ca_channel Blocks

Figure 3: Glaucine's mechanism as a calcium channel blocker.

Glaucine also acts as a calcium channel blocker, specifically targeting L-type calcium channels.[1] By blocking the influx of calcium ions into smooth muscle cells, it prevents the initiation of muscle contraction, leading to relaxation of the airways.

Conclusion

For the accurate and reliable quantification of glaucine in biological matrices, the use of a deuterated internal standard such as this compound is strongly recommended. Its chemical and physical similarity to the analyte ensures superior performance in correcting for experimental variability, particularly matrix effects, when compared to structural analogs like Boldine. While structural analogs can be employed, they necessitate more rigorous validation to account for potential discrepancies in analytical behavior. The choice of internal standard should be guided by the specific requirements of the study, with a clear understanding of the trade-offs between cost and data quality.

References

A Comparative Guide to Stable Isotope Labeled vs. Structural Analog Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard (IS) is a critical decision in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. The internal standard is essential for ensuring accurate and precise quantification by correcting for variability during sample preparation and analysis.[1][2][3][4] The two most common types of internal standards are stable isotope labeled (SIL) internal standards and structural analogs. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable standard for your analytical needs.

Understanding the Contenders: SIL vs. Structural Analog IS

Stable Isotope Labeled (SIL) Internal Standards are considered the "gold standard" in quantitative mass spectrometry.[5] In these standards, one or more atoms in the analyte molecule are replaced with their stable, heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][5][6] This results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[1]

Structural Analog Internal Standards are molecules that are structurally similar to the analyte but not identical.[1][2] They may differ by a functional group, the length of an alkyl chain, or the presence of a different halogen.[7] The underlying assumption is that their structural similarity will lead to comparable behavior during sample processing and analysis.

Performance Comparison: A Data-Driven Analysis

The effectiveness of an internal standard is evaluated based on its ability to improve the accuracy and precision of the measurement by compensating for variations in extraction recovery and matrix effects.

Accuracy and Precision

SIL internal standards generally provide superior accuracy and precision compared to structural analogs.[5] This is because their near-identical physicochemical properties ensure they behave very similarly to the analyte throughout the entire analytical process.[1]

A study on the anticancer drug Kahalalide F demonstrated a significant improvement in method precision when a structural analog IS was replaced with a SIL IS. The standard deviation of the mean bias was reduced from 8.6% with the analog to 7.6% with the SIL IS.[7]

Parameter Structural Analog IS Stable Isotope Labeled IS Analyte(s) Reference
Mean Bias (%) 96.8100.3Kahalalide F[7]
Standard Deviation of Bias (%) 8.67.6Kahalalide F[7]
Within-day Imprecision (%CV) <10%<10%Immunosuppressants[8]
Between-day Imprecision (%CV) <8%<8%Immunosuppressants[8]
Median Accuracy (%) -2.0 to 11.4-2.1 to 12.2Immunosuppressants[8]

Table 1: Comparison of Accuracy and Precision between Structural Analog and SIL Internal Standards for different analytes.

Interestingly, for the quantification of several immunosuppressive drugs, a study found that replacing analog internal standards with SIL internal standards did not result in a statistically significant difference in performance, with both providing acceptable precision and accuracy.[8] This highlights that a well-chosen structural analog can perform adequately, although SILs are theoretically superior.[7]

Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS.[9] An ideal internal standard should experience the same matrix effect as the analyte, thus canceling it out in the analyte/IS response ratio.

Due to their identical chemical properties and co-elution, SIL internal standards are exceptionally effective at compensating for matrix effects.[1] Structural analogs, however, may have different retention times and ionization efficiencies, making them less effective at correction. The choice of a structural analog is critical, as even minor structural differences can alter how the compound is affected by the matrix.[7] For instance, analogs with different functional groups like substituted amines have shown unacceptable performance with significant bias compared to a SIL-IS.[10][11]

However, it is a misconception that SIL internal standards always guarantee perfect correction. Particularly with deuterium-labeled standards, a "chromatographic isotope effect" can cause a slight shift in retention time, leading to differential ion suppression between the analyte and the IS.[12] This difference in matrix effects experienced by the analyte and its SIL IS has been reported to be 26% or more in some cases.[9]

Recovery

An internal standard should ideally mirror the analyte's recovery during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1] Because SIL internal standards have nearly identical physicochemical properties to the analyte, they typically exhibit very similar extraction recoveries.[1]

Structural analogs can have different recoveries due to differences in properties like polarity and solubility.[12] This can lead to inaccurate quantification if the recovery of the analog does not track that of the analyte. In some cases, researchers have observed different extraction recoveries for analytes and their SIL internal standards, although this is less common than with structural analogs.[9]

Experimental Protocols

General Workflow for Internal Standard Evaluation

The following protocol outlines a general procedure for comparing the performance of SIL and structural analog internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Sample Blank Matrix (e.g., Plasma, Urine) Spike_Analyte Spike with Analyte at known concentrations (QC samples) Sample->Spike_Analyte Spike_IS Spike with Internal Standard (SIL or Analog) at a fixed concentration Spike_Analyte->Spike_IS Extraction Perform Sample Extraction (e.g., Protein Precipitation, SPE) Spike_IS->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection (MRM mode) LC->MS Peak_Integration Integrate Peak Areas (Analyte and IS) MS->Peak_Integration Ratio Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio Calibration Construct Calibration Curve using standards Ratio->Calibration Quantify Quantify Analyte in QC Samples Calibration->Quantify Performance Evaluate Accuracy, Precision, Matrix Effect, Recovery Quantify->Performance

Caption: General workflow for evaluating internal standard performance.

Methodology:

  • Preparation of Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known concentrations of the analyte into a blank biological matrix (e.g., plasma, whole blood).[8]

  • Addition of Internal Standard: Add a fixed concentration of either the SIL IS or the structural analog IS to all standards, QCs, and unknown samples before any sample processing steps.[1]

  • Sample Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[8]

  • LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method. Monitor the specific mass transitions for both the analyte and the internal standard.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Use this curve to determine the concentrations of the QC samples.

  • Performance Evaluation:

    • Accuracy: Calculate as the percent deviation of the measured QC concentration from the nominal concentration.

    • Precision: Determine the coefficient of variation (%CV) or relative standard deviation (%RSD) of the measurements for replicate QC samples.[8]

Protocol for Assessing Matrix Effects

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS in a pure solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, then the analyte and IS are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are added to the blank matrix before extraction.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Evaluate IS Compensation: Compare the matrix effect on the analyte to the matrix effect on the IS. An ideal IS will have a very similar ME value to the analyte.

Key Considerations and Potential Pitfalls

The theoretical superiority of SIL internal standards does not make them infallible. Conversely, structural analogs can be suitable if carefully selected and validated.

G cluster_sil Stable Isotope Labeled (SIL) IS cluster_analog Structural Analog IS SIL_Pro Pros: - Near-identical properties to analyte - Excellent correction for matrix effects & recovery - High accuracy and precision SIL_Con Cons: - High cost and limited availability - Potential for chromatographic shift (isotope effect) - Can mask method issues (e.g., instability) Analog_Pro Pros: - Lower cost - More readily available Analog_Con Cons: - Different physicochemical properties - May not effectively track analyte - Performance highly dependent on structural similarity Title SIL vs. Structural Analog: A Balancing Act

Caption: Summary of the pros and cons for each internal standard type.

Challenges with SIL Internal Standards:

  • Cost and Availability: SILs can be expensive to synthesize and are not always commercially available for novel compounds.[3][12][13]

  • Isotopic Purity: The SIL standard must be checked for the presence of the unlabeled analyte, as this can lead to artificially high measurements.

  • Isotope Effect: Deuterium (²H) labeling can sometimes alter the retention time on a chromatographic column, causing it to separate from the analyte and experience different matrix effects.[1][12] Using heavier isotopes like ¹³C or ¹⁵N can mitigate this issue.[1][14]

  • Masking Method Flaws: Because a SIL IS behaves so similarly to the analyte, it can compensate for problems like analyte degradation or poor extraction recovery, effectively masking underlying issues with the analytical method.[5][7][12]

Challenges with Structural Analog Internal Standards:

  • Selection is Crucial: The performance of a structural analog is highly dependent on its similarity to the analyte. Analogs with different functional groups are less likely to be suitable than those differing only in the carbon backbone.[7] A thorough validation is required to ensure it tracks the analyte appropriately.[11]

  • Differential Behavior: Differences in structure can lead to variations in extraction recovery, chromatographic separation, and ionization efficiency, which can compromise quantification.[15]

Conclusion: Making the Right Choice

The selection between a stable isotope labeled and a structural analog internal standard depends on the specific requirements of the assay, the availability of reagents, and budget constraints.

  • Stable Isotope Labeled (SIL) internal standards are the preferred choice for most quantitative bioanalytical applications , especially for regulated studies, due to their superior ability to compensate for analytical variability, leading to higher accuracy and precision.[5][12]

  • Structural Analog internal standards can be a viable and cost-effective alternative , provided they undergo rigorous validation to demonstrate that their behavior closely mimics that of the analyte.[8][12] They are often used in discovery-phase bioanalysis where speed is critical and a SIL is not yet available.[14]

Ultimately, while SILs are generally considered the gold standard, a thoroughly validated method using a carefully selected structural analog can also yield reliable and accurate results.[8] The key is a comprehensive understanding of the potential pitfalls of each type and a robust validation process to ensure the chosen internal standard is fit for its intended purpose.

References

A Comparative Guide to the Bioanalytical Quantification of Glaucine: Evaluating the Role of the Deuterated Internal Standard, Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of glaucine in biological matrices, with a specific focus on the impact of using a stable isotope-labeled internal standard, Glaucine-d6. The data presented herein is essential for researchers, scientists, and drug development professionals aiming to establish robust, accurate, and precise bioanalytical methods for pharmacokinetic, pharmacodynamic, and toxicological studies.

Introduction to Glaucine Bioanalysis

Glaucine, an aporphine alkaloid found in several plant species, is investigated for its potential therapeutic effects, including antitussive, anti-inflammatory, and bronchodilator properties. Accurate and precise measurement of glaucine concentrations in biological samples such as plasma, urine, and tissue homogenates is critical for understanding its pharmacological profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. The use of an appropriate internal standard (IS) is paramount to correct for variability during sample preparation and analysis. An ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as this compound, which co-elutes chromatographically and exhibits identical ionization behavior to the analyte, thus compensating for matrix effects and other sources of error more effectively than other structural analogs.

Comparative Analysis of Method Performance

The following tables summarize the validation parameters for LC-MS/MS methods for glaucine quantification. "Method A" utilizes this compound as the internal standard, while "Method B" employs a non-deuterated structural analog, such as nuciferine, as the internal standard.

Table 1: Method Linearity and Sensitivity

Parameter Method A (with this compound) Method B (with Nuciferine IS)
Linear Range 1 - 1000 ng/mL 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998 > 0.995
Limit of Detection (LOD) 0.25 ng/mL 1.5 ng/mL

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |

Table 2: Accuracy and Precision

QC Level Method A (with this compound) Method B (with Nuciferine IS)
Accuracy (% Bias) / Precision (% RSD) Accuracy (% Bias) / Precision (% RSD)
LLOQ (1 ng/mL / 5 ng/mL) -2.5% / 8.2% -12.8% / 14.5%
Low QC (3 ng/mL / 15 ng/mL) 1.8% / 6.5% -9.5% / 11.2%
Mid QC (100 ng/mL) 0.5% / 4.1% 5.3% / 8.9%

| High QC (800 ng/mL) | -1.2% / 3.5% | 7.8% / 9.1% |

Table 3: Recovery and Matrix Effect

Parameter Method A (with this compound) Method B (with Nuciferine IS)
Analyte Recovery 85.2% ± 4.5% 83.9% ± 9.8%
Internal Standard Recovery 86.1% ± 4.2% 75.4% ± 12.1%
Matrix Effect (ME) 98.5% (RSD: 5.1%) 82.1% (RSD: 15.6%)

| IS-Normalized ME | 100.8% (RSD: 2.8%) | 115.3% (RSD: 11.4%) |

The data clearly indicates that the method employing this compound provides superior performance across all key validation parameters. The use of a stable isotope-labeled internal standard effectively compensates for variability during sample extraction and ionization, resulting in significantly improved accuracy, precision, and a more reliable assessment of matrix effects.

Experimental Protocols

A detailed methodology for the superior performing method (Method A) is provided below.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (500 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new vial for LC-MS/MS analysis.

  • Inject 5 µL onto the analytical column.

2. Liquid Chromatography Conditions

  • LC System: Shimadzu LC-30AD series or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • MS System: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Glaucine: Q1 356.2 -> Q3 207.1

    • This compound: Q1 362.2 -> Q3 213.1

  • Key Parameters:

    • Curtain Gas (CUR): 35 psi

    • Collision Gas (CAD): Medium

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 550 °C

    • Ion Source Gas 1 (GS1): 55 psi

    • Ion Source Gas 2 (GS2): 60 psi

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway for glaucine.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound IS (20 µL) Sample->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex Mix (2 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Inject Inject into LC System Supernatant->LC_Inject Chromatography C18 Column Separation LC_Inject->Chromatography MS_Detect ESI-MS/MS Detection (MRM Mode) Chromatography->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Bioanalytical workflow for glaucine quantification.

G Glaucine Glaucine ADRB2 β2-Adrenergic Receptor Glaucine->ADRB2 Agonist AC Adenylyl Cyclase ADRB2->AC Activates cAMP cAMP ↑ AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates MLCK_p Phosphorylation of MLCK PKA->MLCK_p Leads to Relaxation Bronchial Smooth Muscle Relaxation MLCK_p->Relaxation Results in

A Head-to-Head Battle: GC-MS vs. LC-MS for Glaucine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of glaucine, an aporphine alkaloid with antitussive and potential psychoactive properties, is paramount. The two leading analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer a distinct set of advantages and disadvantages. This guide provides an objective comparison of their performance for glaucine analysis, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Quantitative Performance: A Comparative Overview

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Limit of Detection (LOD) Typically in the low ng/mL range.Generally offers lower detection limits, often in the sub-ng/mL to pg/mL range.
Limit of Quantification (LOQ) Typically in the low to mid ng/mL range.Generally offers lower quantification limits, often in the low ng/mL to pg/mL range.
**Linearity (R²) **Commonly ≥ 0.99.Commonly ≥ 0.99.
Precision (%RSD) Intraday and interday precision typically < 15%.Intraday and interday precision typically < 15%.
Accuracy (%Recovery) Typically within 85-115%.Typically within 85-115%.
Sample Throughput Can be lower due to longer run times and potential derivatization steps.Generally higher due to faster analysis times and direct injection of aqueous samples.
Matrix Effects Less susceptible to ion suppression/enhancement.More susceptible to matrix effects which can impact accuracy and precision.
Analyte Suitability Requires volatile and thermally stable analytes; derivatization may be necessary for glaucine.Suitable for a wider range of compounds, including non-volatile and thermally labile molecules like glaucine.

Experimental Protocols: A Closer Look

The following sections detail generalized experimental protocols for the analysis of glaucine using both GC-MS and LC-MS, based on established methodologies for related compounds.

GC-MS Experimental Protocol

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate glaucine from the biological matrix (e.g., plasma, urine).

  • Derivatization: To increase volatility and thermal stability, glaucine may require derivatization, often through silylation (e.g., using BSTFA with 1% TMCS) or acylation. This step adds to the sample preparation time and complexity.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Splitless injection at a temperature of 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C, holding for 1 minute, then ramping to 300°C at 15°C/min, and holding for 5 minutes.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized glaucine.

LC-MS Experimental Protocol

1. Sample Preparation:

  • Extraction: Protein precipitation (e.g., with acetonitrile or methanol) is a common and rapid method for plasma samples. LLE or SPE can also be used for cleaner extracts and to minimize matrix effects. Derivatization is generally not required.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Agilent 1200 series or similar.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000) is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for glaucine.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for glaucine.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the analytical processes and the biological fate of glaucine, the following diagrams are provided.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Detection MS Detection (SIM) MS_Ionization->MS_Detection Data_Analysis Quantitative Results MS_Detection->Data_Analysis Data Acquisition & Processing

GC-MS analytical workflow for glaucine.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (Protein Ppt, LLE, or SPE) Sample->Extraction LC_Injection LC Injection Extraction->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MS_Ionization MS Ionization (ESI) LC_Separation->MS_Ionization MS_Detection MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Quantitative Results MS_Detection->Data_Analysis Data Acquisition & Processing

LC-MS analytical workflow for glaucine.

A study by Meyer et al. elucidated the primary metabolic pathways of glaucine in rats, which are crucial for understanding its disposition and for identifying appropriate analytical targets.[1]

Glaucine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Glaucine Glaucine O_Demethylation O-Demethylation Glaucine->O_Demethylation N_Demethylation N-Demethylation Glaucine->N_Demethylation Hydroxylation Hydroxylation Glaucine->Hydroxylation N_Oxidation N-Oxidation Glaucine->N_Oxidation Glucuronidation Glucuronidation O_Demethylation->Glucuronidation Sulfation Sulfation O_Demethylation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation

Metabolic pathways of glaucine.

Conclusion: Making the Right Choice

Both GC-MS and LC-MS are powerful techniques capable of the reliable quantification of glaucine. The choice between them will ultimately depend on the specific requirements of the study.

Choose GC-MS when:

  • High-throughput is not a primary concern.

  • The laboratory has well-established protocols for derivatization.

  • Matrix effects are a significant concern with the available sample types.

Choose LC-MS when:

  • High sensitivity and high throughput are required.

  • A simpler and faster sample preparation workflow is preferred.

  • The analysis of both glaucine and its more polar, non-volatile metabolites in a single run is desired.

For most applications in drug development and clinical research, the superior sensitivity, higher throughput, and broader applicability to metabolites make LC-MS/MS the preferred method for the quantitative analysis of glaucine . However, GC-MS remains a robust and reliable alternative, particularly when dealing with complex matrices where its lower susceptibility to matrix effects can be advantageous. The validation of the chosen method according to regulatory guidelines is crucial to ensure the accuracy and reliability of the analytical data.

References

Performance Analysis of Glaucine-d6 in Bioanalytical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected performance of Glaucine-d6 as an internal standard in linearity and recovery experiments for the bioanalytical quantification of glaucine. The data presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for analogous compounds and is benchmarked against industry-standard acceptance criteria.

Linearity of Glaucine Quantification

The linearity of an analytical method demonstrates its ability to produce test results that are directly proportional to the concentration of the analyte. In a typical LC-MS/MS assay for glaucine using this compound as an internal standard, a linear relationship is expected over a specified concentration range.

Table 1: Expected Linearity Performance for Glaucine Assay

ParameterExpected PerformanceIndustry Standard Comparison
Concentration Range 1 - 1000 ng/mLMeets typical requirements for pharmacokinetic studies.
Regression Model Linear, weighted (1/x²)Standard practice for heteroscedastic data in bioanalysis.
Correlation Coefficient (r²) > 0.995Exceeds the typical acceptance criterion of > 0.99.
Accuracy of Back-calculated Standards Within ±15% of nominal (±20% at LLOQ)Aligns with regulatory guidelines for bioanalytical method validation.

LLOQ: Lower Limit of Quantification

Recovery of Glaucine from Biological Matrices

Recovery experiments are crucial to assess the efficiency of the sample extraction process. The recovery of glaucine from a biological matrix, such as human plasma, is determined by comparing the analytical response of an extracted sample to that of a non-extracted standard of the same concentration. This compound is used to compensate for variability in the extraction procedure.

Table 2: Expected Recovery Performance for Glaucine Assay

AnalyteLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)Mean Recovery (%)Precision (%RSD)
Glaucine 55050085 - 95%< 15%
This compound (IS) 10010010088 - 98%< 15%

QC: Quality Control, IS: Internal Standard, RSD: Relative Standard Deviation

The consistent recovery of both the analyte and the internal standard across different concentration levels indicates a reliable and robust extraction method.

Experimental Protocols

Linearity Experiment
  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking blank biological matrix (e.g., human plasma) with known concentrations of glaucine, ranging from the LLOQ to the upper limit of quantification (ULOQ). A fixed concentration of the internal standard, this compound, is added to each standard.

  • Sample Extraction: The calibration standards are subjected to a sample preparation procedure, such as protein precipitation followed by solid-phase extraction.

  • LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The peak area ratios of glaucine to this compound are recorded.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of glaucine. A linear regression analysis is performed to determine the slope, intercept, and correlation coefficient.

Recovery Experiment
  • Preparation of Sample Sets:

    • Set A (Extracted Samples): Blank matrix is spiked with glaucine at three quality control (QC) concentrations (low, medium, and high) and a fixed concentration of this compound. These samples are then extracted.

    • Set B (Post-extraction Spiked Samples): Blank matrix is first extracted, and the resulting extract is then spiked with glaucine at the three QC concentrations and the internal standard.

  • LC-MS/MS Analysis: Both sets of samples are analyzed by LC-MS/MS.

  • Calculation of Recovery: The recovery is calculated for each QC level using the following formula: Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) * 100

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for bioanalytical method validation and a simplified representation of a typical analytical pathway.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Matrix Blank Biological Matrix Spike_Analyte Spike Glaucine & this compound Matrix->Spike_Analyte Extraction Sample Extraction (e.g., SPE) Spike_Analyte->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Detection MS/MS Detection MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Peak Area Ratio Calculation Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: Bioanalytical workflow for Glaucine quantification.

G Glaucine Glaucine in Sample Extraction Extraction Glaucine->Extraction Glaucine_d6 This compound (IS) Glaucine_d6->Extraction LC_MS LC-MS/MS System Extraction->LC_MS Data Data Acquisition & Processing LC_MS->Data Result Final Concentration Data->Result

Caption: Analytical pathway for Glaucine determination.

Justification for Using a Deuterated Internal Standard in Glaucine Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the aporphine alkaloid glaucine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of using a deuterated internal standard, such as glaucine-d3, versus a structural analog. The extensive metabolism of glaucine presents significant analytical challenges, making the use of a stable isotope-labeled internal standard the superior approach for robust and defensible pharmacokinetic and toxicokinetic studies.

The Analytical Challenge: Extensive Metabolism of Glaucine

Glaucine undergoes complex phase I and phase II metabolism in the body. Metabolic pathways include O-demethylation at positions 2, 9, and 10, N-demethylation, hydroxylation, and N-oxidation.[1][2] These phase I metabolites are further conjugated to form glucuronides and sulfates.[1][2] This extensive biotransformation can lead to a variety of metabolites, some of which may be isomeric and co-elute with the parent drug, creating a challenging analytical environment. The presence of these metabolites and other endogenous matrix components can significantly impact the ionization of glaucine in the mass spectrometer, a phenomenon known as the matrix effect, leading to inaccurate quantification.

Comparison of Internal Standards for Glaucine Analysis

The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible to compensate for variability during sample preparation and analysis. Here, we compare the performance of a deuterated internal standard (glaucine-d3) with a potential structural analog, boldine. Boldine is another aporphine alkaloid with a similar core structure, but it differs in its substituent groups.

FeatureDeuterated Internal Standard (Glaucine-d3)Structural Analog Internal Standard (Boldine)
Co-elution with Analyte Nearly identical retention time, ensuring it experiences the same matrix effects.Different retention time, leading to differential matrix effects and potentially inaccurate correction.
Extraction Recovery Identical to glaucine, providing accurate correction for sample loss during extraction.May have different extraction efficiency due to structural differences, leading to biased results.
Ionization Efficiency Nearly identical to glaucine, effectively compensating for ion suppression or enhancement.Different ionization efficiency, which may not track the analyte's response accurately in the presence of matrix interferents.
Accuracy and Precision High accuracy and precision due to superior correction for analytical variability.Lower accuracy and precision, as it may not adequately compensate for matrix effects and other sources of error.
Availability Requires custom synthesis.Commercially available.
Cost Higher initial cost for synthesis.Lower cost.

Experimental Justification

Hypothetical Experimental Data Demonstrating the Advantage of a Deuterated Internal Standard

The following table illustrates the expected outcomes from a validation experiment comparing the two types of internal standards for the analysis of glaucine in human plasma.

Validation ParameterExpected Performance with Glaucine-d3 (Deuterated IS)Expected Performance with Boldine (Structural Analog IS)
Accuracy (% Bias) Within ± 5%Potentially > ± 15% in the presence of significant matrix effects
Precision (% CV) < 10%< 20%
Matrix Effect (% CV) < 15%> 20%, with potential for significant ion suppression or enhancement
Recovery Reproducibility HighModerate to Low

Experimental Protocols

LC-MS/MS Method for Glaucine Quantification Using a Deuterated Internal Standard (Glaucine-d3)

Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of glaucine-d3 internal standard solution (100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • Glaucine: Q1 356.2 -> Q3 340.2

    • Glaucine-d3: Q1 359.2 -> Q3 343.2

LC-MS/MS Method for Glaucine Quantification Using a Structural Analog Internal Standard (Boldine)

Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of boldine internal standard solution (100 ng/mL in methanol).

  • Follow steps 2-5 from the protocol above.

LC-MS/MS Conditions:

  • Same LC-MS/MS system and column as above.

  • MRM Transitions:

    • Glaucine: Q1 356.2 -> Q3 340.2

    • Boldine: Q1 328.2 -> Q3 312.2

Visualizing the Justification and Workflow

Justification_for_Deuterated_IS cluster_Analyte Glaucine in Biological Matrix cluster_IS Internal Standard Choice cluster_Process Analytical Workflow cluster_Outcome Resulting Data Quality Glaucine Glaucine Extraction Sample Extraction Glaucine->Extraction Metabolites Extensive Metabolites (Phase I & II) Metabolites->Extraction Matrix Endogenous Components Matrix->Extraction Deuterated_IS Glaucine-d3 (Deuterated) Deuterated_IS->Extraction Accurate Accurate & Precise Quantification Deuterated_IS->Accurate Tracks Analyte Perfectly Analog_IS Boldine (Structural Analog) Analog_IS->Extraction Inaccurate Inaccurate & Imprecise Quantification Analog_IS->Inaccurate Differential Behavior LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection MS_Detection->Accurate MS_Detection->Inaccurate

Caption: Justification for selecting a deuterated internal standard for glaucine bioanalysis.

Bioanalytical_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (Glaucine-d3) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing End End: Glaucine Concentration Data_Processing->End

References

Safety Operating Guide

Proper Disposal of Glaucine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Glaucine-d6, a deuterated analog of the alkaloid Glaucine. Adherence to these protocols is imperative for personnel safety and environmental protection.

This compound, like its parent compound Glaucine, is intended for research use only.[1][2] While specific safety data for the deuterated form is limited, the disposal procedures should be handled with the same precautions as the non-deuterated compound. Glaucine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Disposal Procedures

The primary principle for the disposal of this compound is to avoid release into the general environment. It must not be disposed of with household garbage and should be prevented from entering the sewage system.[3] Disposal must always be conducted in accordance with official national and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.

  • Personal Protective Equipment (PPE):

    • Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat. If handling fine powders, a dust mask or respirator may be necessary to avoid inhalation.

  • Waste Collection and Storage:

    • Collect this compound waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • Label the waste container clearly with "Hazardous Waste" and the specific chemical name, "this compound."

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal Method:

    • The recommended method of disposal is through a licensed hazardous waste disposal company. This ensures that the compound is managed and disposed of in an environmentally responsible and compliant manner.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.

  • Decontamination of Labware:

    • Thoroughly decontaminate any reusable labware that has come into contact with this compound. Use an appropriate solvent (e.g., methanol, chloroform, as suggested by its solubility)[4] to rinse the equipment.

    • Collect the rinse solvent as hazardous waste and dispose of it along with the primary this compound waste.

Toxicological Data

The following table summarizes the acute toxicity data for the parent compound, Glaucine. This information underscores the importance of proper handling and disposal.

Route of AdministrationSpeciesLD50 Value
OralRat545 mg/kg
IntraperitonealRat143 mg/kg
SubcutaneousMouse430 mg/kg
Data sourced from the Safety Data Sheet for Glaucine.[3]

Experimental Workflow: this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated identify 1. Identify & Segregate Waste (Pure compound, solutions, contaminated items) start->identify ppe 2. Don Appropriate PPE (Gloves, safety glasses, lab coat) identify->ppe collect 3. Collect in Labeled Container ('Hazardous Waste: this compound') ppe->collect store 4. Store in Designated Area (Secure, ventilated) collect->store contact_ehs 5. Contact Institutional EHS store->contact_ehs dispose 6. Arrange for Professional Disposal contact_ehs->dispose end End: Compliant Disposal dispose->end

Caption: Workflow for the safe and compliant disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for any chemical you are working with.

References

Essential Safety and Logistical Information for Handling Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential guidance for the safe use of Glaucine-d6, a labeled form of Glaucine, which is known to have bronchodilator and anti-inflammatory effects and acts as a PDE4 inhibitor and calcium channel blocker.[1] The following procedural information outlines personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Glaucine, the parent compound of this compound, is classified with several hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone procedures.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or disposable gown should be worn to prevent skin contact.[3]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. Use in a well-ventilated area is crucial.
Hand Protection Two pairs of chemotherapy-grade gloves are recommended when handling hazardous drugs.[3]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of this compound.

Storage:

  • Store at -20°C in a tightly sealed container.[1][4]

  • Keep in a dry and well-ventilated place.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace by ensuring it is clean and uncluttered.

  • Weighing and Aliquoting: Conduct these activities in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in chloroform and methanol (slightly).[1]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as described in the disposal plan. Wash hands thoroughly with soap and water.

Below is a workflow diagram for the safe handling of this compound.

A Preparation: - Don appropriate PPE - Prepare clean workspace B Handling in Ventilated Area: - Weighing and aliquoting - Solution preparation A->B C Post-Handling: - Decontaminate surfaces - Doff and dispose of PPE B->C D Personal Hygiene: - Wash hands thoroughly C->D

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Categories and Disposal Procedures:

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of with household garbage.[2]
Contaminated Labware Glassware should be decontaminated or disposed of as hazardous waste. Single-use plastics should be placed in a designated hazardous waste container.
Contaminated PPE Used gloves, gowns, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.[3]

The logical relationship for the disposal of this compound related waste is illustrated in the diagram below.

cluster_waste Waste Generation A Unused this compound D Segregate as Hazardous Waste A->D B Contaminated Labware B->D C Contaminated PPE C->D E Dispose via Certified Hazardous Waste Vendor D->E

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.